Didesethyl Chloroquine-d4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1,1,2,2-tetradeuteriopentane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3/c1-10(3-2-7-16)18-13-6-8-17-14-9-11(15)4-5-12(13)14/h4-6,8-10H,2-3,7,16H2,1H3,(H,17,18)/i2D2,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEDIFVVTRKXHP-BRVWLQDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)NC1=C2C=CC(=CC2=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675835 | |
| Record name | N~4~-(7-Chloroquinolin-4-yl)(1,1,2,2-~2~H_4_)pentane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215797-41-3 | |
| Record name | N~4~-(7-Chloroquinolin-4-yl)(1,1,2,2-~2~H_4_)pentane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Metabolic Fate of Didesethyl Chloroquine-d4: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathway of Didesethyl Chloroquine-d4, a deuterated analog of a major metabolite of the antimalarial drug Chloroquine. Primarily utilized as a stable isotope-labeled internal standard in pharmacokinetic and metabolic studies, understanding its formation is critical for accurate bioanalytical method development and interpretation of drug metabolism data. This document details the enzymatic processes, quantitative parameters, and experimental methodologies related to the biotransformation of its parent compound, Chloroquine.
Introduction to Didesethyl Chloroquine and its Deuterated Analog
Didesethyl Chloroquine (DDCQ), also known as Bisdesethylchloroquine (BDCQ), is the terminal and major metabolite of Chloroquine. It is formed through a sequential N-dealkylation process in the liver. The deuterated form, this compound, incorporates four deuterium atoms, providing a distinct mass signature that makes it an ideal internal standard for quantification of DDCQ in biological matrices by mass spectrometry. The metabolic pathway of the deuterated analog is presumed to be identical to that of the unlabeled compound, although the rate of metabolism may be slightly altered due to the kinetic isotope effect.
The Metabolic Pathway of Chloroquine to Didesethyl Chloroquine
The biotransformation of Chloroquine to Didesethyl Chloroquine is a two-step oxidative process mediated by the Cytochrome P450 (CYP) superfamily of enzymes, predominantly occurring in the liver.[1][2]
Step 1: Formation of Desethylchloroquine (DCQ)
The initial and rate-limiting step is the N-deethylation of Chloroquine to form the active metabolite, Desethylchloroquine (DCQ).[3] In vitro studies using human liver microsomes (HLMs) and recombinant human CYP enzymes have identified CYP2C8 and CYP3A4 as the principal isoforms responsible for this conversion.[1][3] CYP2D6 also contributes to a lesser extent.[3]
Step 2: Formation of Didesethylchloroquine (DDCQ)
Subsequently, Desethylchloroquine undergoes a second N-deethylation to yield Didesethyl Chloroquine.[1][2] While the formation of DDCQ is well-documented, the specific CYP isoforms that predominantly catalyze this second dealkylation step are not as extensively characterized in the scientific literature as those in the first step. It is plausible that the same enzymes involved in the initial dealkylation of Chloroquine (CYP2C8 and CYP3A4) also mediate the conversion of DCQ to DDCQ.
The following diagram illustrates the sequential N-dealkylation of Chloroquine.
Quantitative Metabolic Data
In vitro studies utilizing human liver microsomes have provided kinetic parameters for the formation of Desethylchloroquine from Chloroquine. These data are crucial for predicting in vivo metabolic clearance and potential drug-drug interactions.
| Parameter | Value | Enzyme System | Reference |
| For Desethylchloroquine (DCQ) Formation from Chloroquine | |||
| Apparent Km | 444 ± 121 µM | Human Liver Microsomes | [3] |
| Apparent Vmax | 617 ± 128 pmol/min/mg protein | Human Liver Microsomes | [3] |
| Apparent Km (High Affinity) | 0.21 mM | Human Liver Microsomes | [1] |
| Apparent Vmax (High Affinity) | 1.02 nmol/min/mg protein | Human Liver Microsomes | [1] |
| Apparent Km (Low Affinity) | 3.43 mM | Human Liver Microsomes | [1] |
| Apparent Vmax (Low Affinity) | 10.47 nmol/min/mg protein | Human Liver Microsomes | [1] |
Table 1: In Vitro Kinetic Parameters for the Metabolism of Chloroquine to Desethylchloroquine.
Experimental Protocols
The characterization of the metabolic pathway of Chloroquine and the quantification of its metabolites have been achieved through various in vitro and analytical methodologies.
In Vitro Metabolism using Human Liver Microsomes
A common experimental approach to study the metabolism of xenobiotics involves incubating the compound with human liver microsomes, which are rich in CYP enzymes.
Objective: To identify the metabolites of a test compound and the enzymes responsible for their formation.
Materials:
-
Human liver microsomes (pooled)
-
Test compound (e.g., Chloroquine)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Incubator/shaker set to 37°C
-
Organic solvent for reaction termination (e.g., ice-cold acetonitrile)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Preparation: A master mix is prepared containing phosphate buffer, the NADPH regenerating system, and human liver microsomes.
-
Pre-incubation: The master mix and the test compound solution are separately pre-incubated at 37°C for a short period (e.g., 5 minutes) to reach thermal equilibrium.
-
Initiation: The reaction is initiated by adding the test compound to the master mix.
-
Incubation: The reaction mixture is incubated at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination: The reaction is stopped at each time point by adding an equal volume of ice-cold organic solvent, which precipitates the proteins.
-
Sample Processing: The terminated reaction mixtures are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant is collected and analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites.
The following diagram outlines a typical workflow for an in vitro metabolism study.
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and selective quantification of drugs and their metabolites in complex biological matrices.
Objective: To accurately quantify Chloroquine, Desethylchloroquine, and Didesethylchloroquine in biological samples (e.g., plasma, whole blood).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Sample Preparation (Protein Precipitation):
-
To a small volume of the biological sample (e.g., 50 µL of whole blood), add an internal standard solution (containing this compound).
-
Add a larger volume of a protein precipitation agent (e.g., acetonitrile) to the sample.
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted sample is injected onto an appropriate HPLC column (e.g., a C18 reversed-phase column) to separate the analytes from each other and from matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is typically used.
-
Mass Spectrometric Detection: The eluent from the HPLC is directed to the ESI source of the mass spectrometer. The analytes are ionized, and specific precursor-to-product ion transitions for each analyte and the internal standard are monitored in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity for quantification.
Conclusion
The metabolic pathway leading to the formation of Didesethyl Chloroquine, the non-deuterated counterpart of this compound, is a sequential N-dealkylation of Chloroquine. The first step, yielding Desethylchloroquine, is well-characterized and primarily mediated by CYP2C8 and CYP3A4. While the subsequent conversion to Didesethyl Chloroquine is a known metabolic step, the specific enzymes catalyzing it require further investigation. The use of this compound as an internal standard is essential for the accurate quantification of this terminal metabolite in biological samples, enabling robust pharmacokinetic and drug metabolism studies. The experimental protocols outlined in this guide provide a foundation for researchers in the field of drug development to investigate the metabolic fate of Chloroquine and other related compounds.
References
- 1. Cytochrome P450 2C8 and CYP3A4/5 are involved in chloroquine metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Didesethyl Chloroquine-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Didesethyl Chloroquine-d4 (DDC-d4), a deuterated analog of a primary metabolite of Chloroquine. The inclusion of deuterium isotopes makes DDC-d4 an invaluable tool in pharmacokinetic and metabolic studies, serving as an internal standard for mass spectrometry-based quantification. This document outlines a feasible synthetic pathway, detailed purification protocols, and relevant analytical data.
Overview of this compound
Didesethyl Chloroquine is a major metabolite of the antimalarial drug Chloroquine. The deuterated isotopologue, this compound, is a stable, non-radioactive labeled compound essential for accurate quantification in biological matrices.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₄D₄ClN₃ | [1][2] |
| Molecular Weight | 267.79 g/mol | [1][2] |
| CAS Number | 1215797-41-3 | [1][2] |
| Appearance | Neat solid (typical) | [1] |
| Purity (by HPLC) | >95% | [1] |
| Storage Temperature | -20°C | [1] |
Synthetic Pathway
While a specific, detailed synthesis for this compound is not extensively published, a logical and effective synthetic route can be constructed based on established methods for the synthesis of Chloroquine and its deuterated analogs. The proposed pathway involves a two-step process: the synthesis of the deuterated side chain, followed by its condensation with the 4,7-dichloroquinoline core.
Caption: Proposed workflow for the synthesis and purification of this compound.
Experimental Protocols
The following protocols are based on established chemical principles for the synthesis of similar 4-aminoquinoline derivatives. Researchers should optimize these conditions as necessary.
Synthesis of the Deuterated Side Chain: N,N-bis(ethyl-d2)pentane-1,4-diamine
Materials:
-
4-amino-1-methylbutylamine
-
Ethyl-d2-iodide (or other suitable deuterated ethylating agent)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-amino-1-methylbutylamine in anhydrous DMF, add anhydrous potassium carbonate.
-
Slowly add at least two equivalents of ethyl-d2-iodide to the suspension. The use of a deuterated ethylating agent is critical for the introduction of the deuterium labels.
-
Stir the reaction mixture at room temperature for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,N-bis(ethyl-d2)pentane-1,4-diamine. This intermediate may be purified by vacuum distillation if necessary.
Synthesis of this compound
Materials:
-
4,7-Dichloroquinoline
-
N,N-bis(ethyl-d2)pentane-1,4-diamine
-
Phenol (as solvent/catalyst)
Procedure:
-
A mixture of 4,7-dichloroquinoline and a slight excess of N,N-bis(ethyl-d2)pentane-1,4-diamine is heated in phenol at 120-140°C.
-
The reaction is typically stirred for several hours until TLC analysis indicates the consumption of the starting materials.
-
After cooling, the reaction mixture is diluted with an appropriate solvent like dichloromethane and washed with an aqueous base (e.g., 1M NaOH) to remove the phenol.
-
The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude this compound.
Purification Protocol
Purification of the crude product is crucial to achieve the high purity required for its use as an analytical standard. Column chromatography is the most effective method for this purpose.
Caption: General workflow for the purification of this compound by column chromatography.
Materials:
-
Silica gel (for column chromatography)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ammonium hydroxide (aqueous solution) or triethylamine (for basifying the mobile phase)
-
Standard laboratory glassware for chromatography
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., DCM).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of the mobile phase and adsorb it onto a small amount of silica gel.
-
Carefully load the sample-adsorbed silica onto the top of the packed column.
-
Elute the column with a gradient mobile phase. A common solvent system for basic compounds like quinolines is a mixture of dichloromethane and methanol. A small amount of a base, such as triethylamine or ammonium hydroxide, is often added to the mobile phase to prevent peak tailing. A typical gradient might start with 100% DCM and gradually increase the proportion of methanol.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Table 2: Expected Analytical Data for this compound
| Technique | Expected Results |
| ¹H NMR | The spectrum will be similar to that of unlabeled Didesethyl Chloroquine, but with a reduction in the integral of the signals corresponding to the two N-ethyl groups. The characteristic signals for the quinoline ring and the pentane chain will be present. |
| ¹³C NMR | The carbon signals of the deuterated ethyl groups will show a characteristic triplet splitting pattern due to C-D coupling and will be shifted slightly upfield compared to the unlabeled compound. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound (C₁₄H₁₄D₄ClN₃). The fragmentation pattern is expected to be similar to the unlabeled analog, with shifts in fragment masses containing the deuterated ethyl groups.[2] |
| HPLC | A single major peak should be observed, with a purity of >95%. The retention time will be very similar to the unlabeled compound. |
Conclusion
The synthesis and purification of this compound, while not explicitly detailed in a single source, can be reliably achieved by adapting established synthetic methodologies for related compounds. The protocols outlined in this guide provide a solid foundation for researchers to produce this valuable analytical standard. Careful execution of the synthetic steps and rigorous purification are paramount to obtaining a high-purity product suitable for sensitive bioanalytical applications.
References
Didesethyl Chloroquine-d4 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological relevance of Didesethyl Chloroquine-d4. This deuterated analog of a primary Chloroquine metabolite is a critical tool in pharmacokinetic and metabolic studies.
Chemical Structure and Properties
This compound is the deuterium-labeled form of Didesethyl Chloroquine, a major metabolite of the antimalarial drug Chloroquine.[1][2] The deuterium labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry.[3]
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | N4-(7-Chloro-4-quinolinyl)-1,4-pentanediamine-1,1,2,2-d4 | [2] |
| Synonyms | Bisdesethylchloroquine-d4, Didesethyl Chloroquine D4 | [2][4] |
| CAS Number | 1215797-41-3 | [2][4] |
| Molecular Formula | C₁₄H₁₄D₄ClN₃ | [4] |
| Molecular Weight | 267.79 g/mol | [4] |
| Appearance | Pale Yellow Solid or Thick Oil | [2] |
| Purity | >95% (HPLC) | [5] |
| Storage | -20°C | [5] |
| Computed XLogP3 (for non-deuterated form) | 2.9 | [6] |
Experimental Protocols
Proposed Synthesis of this compound
Workflow for Proposed Synthesis:
Caption: Proposed synthetic workflow for this compound.
Methodology:
-
Synthesis of the Precursor: The synthesis would likely start with the condensation of 4,7-dichloroquinoline with a suitable pentanediamine derivative to form the core structure.
-
Deuterium Labeling: The key step is the N-alkylation of the primary amine with a deuterated ethylating agent, such as [2H4]-ethyl iodide, in the presence of a base like potassium carbonate in a solvent like DMF.
-
Purification: The crude product would then be purified using column chromatography on silica gel to yield the final, high-purity this compound.[7]
Analytical Method: Quantification by LC-MS/MS
This compound is primarily used as an internal standard for the quantification of Didesethyl Chloroquine in biological matrices. A typical LC-MS/MS method is described below.
Table 2: LC-MS/MS Parameters for Quantification
| Parameter | Value | Source(s) |
| LC Column | Kinetex 2.6 µm F5, 50 x 2.1 mm | [8] |
| Mobile Phase A | Water with 0.1% Formic Acid | [8] |
| Mobile Phase B | Methanol | [8] |
| Flow Rate | 0.5 mL/min | [8] |
| Ion Source | Turbo Spray, Positive Ionization | [8] |
| MS/MS Transition (Quan) | Q1: 292.3 -> Q3: 179.2 | [8] |
| MS/MS Transition (Qual) | Q1: 292.3 -> Q3: 247.1 | [8] |
| Internal Standard Transition | Q1: 296.15 -> Q3: 118.15 (for Desethylchloroquine-d4) | [3] |
Sample Preparation Workflow:
Caption: Sample preparation workflow for LC-MS/MS analysis.
Biological Activity and Signaling Pathways
Didesethyl Chloroquine is an active metabolite of Chloroquine and contributes to its overall therapeutic and toxicological profile.[9]
Metabolic Pathway of Chloroquine
Chloroquine is metabolized in the liver primarily by cytochrome P450 enzymes, undergoing sequential N-deethylation to form Desethylchloroquine and then Didesethylchloroquine.[10]
Caption: Metabolic pathway of Chloroquine to Didesethylchloroquine.
Cardiovascular Effects and Mechanism of Action
Didesethyl Chloroquine is known to be a potent myocardial depressant.[9][11] The cardiotoxicity of Chloroquine and its metabolites is attributed to the blockade of several cardiac ion channels, which can lead to arrhythmias.[12][13]
Signaling Pathway of Cardiotoxicity:
Caption: Putative signaling pathway for Didesethyl Chloroquine-induced cardiotoxicity.
The inhibition of these key ion channels disrupts the normal cardiac action potential, leading to QT prolongation and an increased risk of life-threatening arrhythmias such as Torsades de Pointes.[12] Furthermore, long-term exposure to Chloroquine and its metabolites can interfere with autophagy, a cellular recycling process, which may contribute to the development of cardiomyopathy.[13]
Conclusion
This compound is an indispensable tool for researchers in drug metabolism and pharmacokinetics. Its use as a stable isotope-labeled internal standard allows for accurate and precise quantification of Didesethyl Chloroquine in complex biological matrices. Understanding its chemical properties, synthesis, and biological effects, particularly its cardiotoxicity, is crucial for the safe and effective development of Chloroquine and related compounds. This guide provides a foundational resource for professionals working with this important molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chloroquine - Wikipedia [en.wikipedia.org]
- 4. Chloroquine | C18H26ClN3 | CID 2719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Bisdesethylchloroquine | C14H18ClN3 | CID 122672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
- 8. phenomenex.com [phenomenex.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro ion channel profile and ex vivo cardiac electrophysiology properties of the R(-) and S(+) enantiomers of hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cardiac effects and toxicity of chloroquine: a short update - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number 1215797-41-3 physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of Didesethyl Chloroquine-d4 (CAS Number 1215797-41-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of this compound (CAS 1215797-41-3), a deuterated isotopologue of Didesethyl Chloroquine. Didesethyl Chloroquine is a primary metabolite of the antimalarial drug Chloroquine and is of significant interest in pharmacological and metabolic studies. This document collates available data on its chemical identity and physicochemical characteristics. Furthermore, it details standardized experimental protocols for the determination of critical properties such as aqueous solubility, pKa, and the partition coefficient (logP). The guide also contextualizes the relevance of this compound by illustrating the metabolic pathway of Chloroquine and its established mechanism of action.
Chemical Identity and Structure
This compound is a stable isotope-labeled version of Didesethyl Chloroquine, where four hydrogen atoms have been replaced by deuterium. This labeling is instrumental in pharmacokinetic studies, allowing for its unambiguous detection and quantification in biological matrices by mass spectrometry.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 1215797-41-3 |
| Chemical Name | N4-(7-Chloro-4-quinolinyl)-1,4-pentanediamine-d4 |
| Synonyms | 4-[(4-Amino-1-methylbutyl)amino]-7-chloroquinoline-d4; Bisdeethylchloroquine-d4; Bisdesethylchloroquine-d4; N,N-Dideethylchloroquine-d4 |
| Molecular Formula | C₁₄H₁₄D₄ClN₃ |
| Molecular Weight | 267.79 g/mol |
Physicochemical Properties
Table 2: Physicochemical Data for Didesethyl Chloroquine and its Parent Compound, Chloroquine
| Property | This compound | Didesethyl Chloroquine (non-deuterated analog) | Chloroquine (Parent Compound) |
| Melting Point | 139-140 °C[1] | 135-137 °C | 87-89.5 °C[2] |
| Appearance | Pale Yellow Solid[3] | Brown Solid | White to slightly yellow crystalline powder[2] |
| Solubility | Soluble in Chloroform; 10 mM in DMSO[1][4] | Slightly soluble in Chloroform and Methanol | Water: 0.0175 mg/mL[5] |
| pKa (Strongest Basic) | No experimental data available | No experimental data available | 10.32 (Predicted)[5] |
| logP | No experimental data available | 2.9 (Computed)[6] | 5.28 (Predicted)[5] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the characterization of pharmaceutical compounds. The following sections outline standard methodologies for determining key physicochemical parameters.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[7]
Protocol:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calibration: A standard calibration curve of the compound in the same solvent is prepared to ensure accurate quantification.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[3]
Protocol:
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) for compounds with low aqueous solubility. The ionic strength of the solution is maintained with a background electrolyte (e.g., 0.15 M KCl).
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. The system is purged with an inert gas (e.g., nitrogen) to exclude atmospheric carbon dioxide.
-
Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added incrementally to the sample solution.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point(s) of the titration curve.
Determination of Partition Coefficient (logP) (Shake-Flask Method)
The shake-flask method is the traditional and a reliable technique for measuring the partition coefficient (logP) between n-octanol and water.[2][8][9]
Protocol:
-
Phase Pre-saturation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Partitioning: A known amount of this compound is dissolved in one of the pre-saturated phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel.
-
Equilibration: The funnel is shaken for a predetermined period to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV or LC-MS).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Biological Context and Significance
Metabolic Pathway of Chloroquine
Didesethyl Chloroquine is a major metabolite of Chloroquine, formed through sequential N-dealkylation reactions primarily mediated by cytochrome P450 enzymes in the liver. Understanding this pathway is crucial for interpreting pharmacokinetic data and assessing the overall therapeutic and toxicological profile of Chloroquine.
Metabolic pathway of Chloroquine to Didesethyl Chloroquine.
Mechanism of Action of Chloroquine
The therapeutic effect of Chloroquine, and by extension its active metabolites, is primarily attributed to its interference with heme detoxification in the malaria parasite.
Mechanism of action of Chloroquine in the malaria parasite.
Conclusion
This technical guide consolidates the available physicochemical data for this compound and provides standardized protocols for its further experimental characterization. While specific experimental values for aqueous solubility, pKa, and logP of the deuterated compound are currently lacking in public literature, the data from its non-deuterated analog and the parent compound, Chloroquine, offer valuable insights. The provided experimental methodologies serve as a robust framework for researchers to generate these critical data points. The diagrams of the metabolic pathway and mechanism of action highlight the biological relevance of this compound in the broader context of Chloroquine pharmacology. This guide is intended to be a valuable resource for scientists engaged in drug metabolism, pharmacokinetics, and the development of antimalarial therapeutics.
References
- 1. Bisdesethylchloroquine | C14H18ClN3 | CID 122672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Pharmacokinetics and Pharmacological Properties of Chloroquine and Hydroxychloroquine in the Context of COVID‐19 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative determination of chloroquine and desethylchloroquine in biological fluids by high performance thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1189971-72-9 CAS MSDS (Desethyl Chloroquine-d4) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
Didesethyl Chloroquine-d4 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Didesethyl Chloroquine-d4, a deuterated metabolite of Chloroquine. This document is intended for research, scientific, and drug development professionals, offering detailed information on its properties, analytical methodologies, and metabolic context.
Certificate of Analysis (Representative)
As a specific Certificate of Analysis may vary between manufacturers and batches, the following table summarizes the typical quality control specifications and physical properties for this compound, based on publicly available data.
| Parameter | Specification | Reference |
| Chemical Name | N4-(7-chloroquinolin-4-yl)pentane-1,4-diamine-d4 | [1] |
| Synonyms | Bisdesethylchloroquine-d4 | [1] |
| CAS Number | 1215797-41-3 | [2] |
| Unlabelled CAS Number | 4298-14-0 | [2] |
| Molecular Formula | C₁₄H₁₄D₄ClN₃ | [2] |
| Molecular Weight | 267.79 g/mol | [2] |
| Purity (by HPLC) | >95% | This is a typical purity specification from vendors, though it may vary. |
| Appearance | Solid | General product information from chemical suppliers. |
| Storage | -20°C | General recommendation from chemical suppliers. |
| Solubility | Soluble in Chloroform and Methanol | General information for similar compounds. Specific solubility data for the deuterated form is limited. |
Metabolic Pathway of Chloroquine
Didesethyl Chloroquine is a major metabolite of the antimalarial drug Chloroquine. The metabolic conversion primarily occurs in the liver, catalyzed by cytochrome P450 enzymes.[3] The following diagram illustrates the N-dealkylation pathway from Chloroquine to Didesethyl Chloroquine.
Experimental Protocols
The quantitative analysis of this compound, often in conjunction with Chloroquine and its other metabolites, is crucial in pharmacokinetic and drug metabolism studies. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a common and highly sensitive method for its determination in biological matrices.
Protocol: Quantitative Analysis of this compound in Human Plasma by LC-MS/MS
This protocol is a representative example based on established methods for the analysis of Chloroquine and its metabolites.[4][5]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of human plasma, add an internal standard solution.
-
Condition a polymeric cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M phosphate buffer (pH 6.0) followed by 1 mL of methanol to remove interfering substances.
-
Elute the analyte and internal standard with 2 mL of a 98:2 (v/v) mixture of methanol and ammonium hydroxide.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A polar-modified reversed-phase column (e.g., Synergi Polar-RP, 150 x 4.6 mm, 2.5 µm).
-
Mobile Phase: A gradient of 0.3% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
3. MRM Transitions
The following are representative MRM transitions for the analysis of Didesethyl Chloroquine and its deuterated internal standard:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Didesethyl Chloroquine | 292.0 | 179.01, 114.10 |
| This compound | 296.15 | 118.15 |
Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.
Workflow for LC-MS/MS Analysis
The following diagram outlines the general workflow for the quantitative analysis described above.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Understanding Deuterium Labeling in Didesethyl Chloroquine-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of deuterium labeling as applied to Didesethyl Chloroquine-d4. Didesethyl Chloroquine, a major metabolite of the antimalarial drug Chloroquine, is a critical analyte in pharmacokinetic and metabolic studies. The use of its stable isotope-labeled counterpart, this compound, as an internal standard is essential for accurate quantification in complex biological matrices. This document provides a comprehensive overview of its metabolic generation, the rationale for deuterium labeling, and the analytical techniques used for its characterization and quantification.
Introduction to Didesethyl Chloroquine and the Significance of Deuterium Labeling
Didesethyl Chloroquine, also known as Bisdesethylchloroquine, is the terminal metabolite in the primary metabolic pathway of Chloroquine.[1][2] The parent drug, Chloroquine, undergoes sequential N-dealkylation reactions mediated primarily by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4/5, to first form Desethylchloroquine and subsequently Didesethyl Chloroquine.[3][4]
Deuterium-labeled compounds, such as this compound, are indispensable tools in clinical and pharmaceutical research.[1] They serve as ideal internal standards for quantitative analysis by mass spectrometry.[1] Since deuterium-labeled standards have nearly identical chemical and physical properties to their unlabeled counterparts, they co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer. The mass difference allows for their distinct detection, enabling precise and accurate quantification of the target analyte by correcting for variations in sample preparation and instrument response.
Chemical Structure and Deuterium Labeling of this compound
The chemical structure of Didesethyl Chloroquine consists of a 7-chloroquinoline core linked to a 1,4-diaminopentane side chain. In this compound, four hydrogen atoms are replaced by deuterium atoms. Based on the International Chemical Identifier (InChI) provided by major chemical suppliers, the deuterium atoms are located on the pentane side chain.[5][6]
Caption: Chemical structure of this compound.
Metabolic Pathway of Chloroquine
The metabolic degradation of Chloroquine to Didesethyl Chloroquine is a two-step process occurring primarily in the liver. This pathway is crucial for understanding the pharmacokinetics of Chloroquine and the relevance of its metabolites.
References
- 1. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bisdesethylchloroquine | C14H18ClN3 | CID 122672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. unitedchem.com [unitedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Toxicological Profile of Didesethyl Chloroquine-d4: An In-Depth Technical Guide
Introduction
Didesethyl Chloroquine is a major metabolite of the widely used antimalarial and antirheumatic drug, Chloroquine. The deuterated form, Didesethyl Chloroquine-d4, serves as a critical tool in bioanalytical assays for the precise quantification of the metabolite in biological matrices. Understanding the toxicological profile of Didesethyl Chloroquine is crucial for researchers and drug development professionals to ensure safe handling and to interpret preclinical and clinical data accurately. This guide summarizes the available toxicological data, outlines relevant experimental protocols, and provides visual representations of key pathways and workflows.
Quantitative Toxicological Data
The following tables summarize the available quantitative toxicity data for Chloroquine and its derivatives. It is important to note that specific LD50 and IC50 values for Didesethyl Chloroquine are not extensively reported. The data for Chloroquine provides a reference for the potential toxicity of its metabolites.
Table 1: Acute Toxicity Data for Chloroquine
| Compound | Test Species | Route of Administration | LD50 | Reference |
| Chloroquine phosphate | Rat | Oral | 500 mg/kg | [1] |
| Chloroquine phosphate | Mouse | Oral | 500 mg/kg | [2] |
| Chloroquine phosphate | Mouse | Intraperitoneal | 68 mg/kg | [1] |
| Chloroquine phosphate | Mouse | Subcutaneous | 200 mg/kg | [1] |
| Chloroquine | Rat | Oral | 1080 mg/kg | [3] |
Table 2: In Vitro Cytotoxicity Data for Chloroquine and Hydroxychloroquine
| Compound | Cell Line | Exposure Time | IC50 / CC50 | Reference |
| Chloroquine | H9C2 | 72 h | 17.1 µM | [4] |
| Chloroquine | HEK293 | 72 h | 9.883 µM | [4] |
| Chloroquine | IEC-6 | 72 h | 17.38 µM | [4] |
| Chloroquine | Vero | 72 h | 92.35 µM | [4] |
| Chloroquine | ARPE-19 | 72 h | 49.24 µM | [4] |
| Hydroxychloroquine | H9C2 | 72 h | 25.75 µM | [4] |
| Hydroxychloroquine | HEK293 | 72 h | 15.26 µM | [4] |
| Hydroxychloroquine | IEC-6 | 72 h | 20.31 µM | [4] |
| Hydroxychloroquine | HuCCT-1 | - | 168.4 ± 23.4 µmol/L | [5] |
| Hydroxychloroquine | CCLP-1 | - | 113.36 ± 14.06 µmol/L | [5] |
Key Toxicological Endpoints and Experimental Protocols
A comprehensive toxicological evaluation of a compound like Didesethyl Chloroquine would involve a battery of in vitro and in vivo tests. Below are detailed methodologies for key experiments.
Genotoxicity Assays
3.1.1. Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[6][7]
-
Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The test compound is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver). If the compound is a mutagen, it will cause reverse mutations, allowing the bacteria to regain the ability to produce the essential amino acid and form colonies on a minimal agar plate.[6][8]
-
Methodology:
-
Strain Selection: A minimum of five strains are typically used, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.[9]
-
Dose Range Finding: A preliminary test is conducted to determine the appropriate concentration range of the test article, assessing for cytotoxicity.
-
Main Experiment: The test is performed using the plate incorporation method or the pre-incubation method.
-
Plate Incorporation: The test compound, bacterial culture, and S9 mix (if applicable) are added to molten top agar and poured onto minimal glucose agar plates.
-
Pre-incubation: The test compound, bacterial culture, and S9 mix (if applicable) are incubated together before being mixed with top agar and plated.
-
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Data Analysis: The number of revertant colonies is counted for each concentration and compared to the negative (solvent) control. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies and/or a reproducible increase at one or more concentrations.
-
3.1.2. In Vitro Mammalian Cell Micronucleus Test - OECD 487
This assay detects genotoxic damage at the chromosomal level.[10][11]
-
Principle: The test identifies substances that cause the formation of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, membrane-bound bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their presence indicates chromosomal damage (clastogenicity) or aneuploidy.[12]
-
Methodology:
-
Cell Culture: Human or rodent cell lines (e.g., CHO, V79, TK6) or primary human peripheral blood lymphocytes are used.[11][13]
-
Exposure: Cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9), for a short (3-6 hours) or long (approximately 1.5-2 normal cell cycles) duration.[11]
-
Cytokinesis Block: Cytochalasin B is often added to the culture medium to block cytokinesis, resulting in binucleated cells that have completed one round of mitosis. This allows for the specific analysis of micronuclei in cells that have divided.[11]
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. The Cytokinesis-Block Proliferation Index (CBPI) is also calculated to assess cytotoxicity.[11]
-
Data Analysis: The frequency of micronucleated cells in the treated cultures is compared to the solvent control.
-
Cytotoxicity Assays
3.2.1. MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[14]
-
Methodology:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[15]
-
Cardiotoxicity Assays
Given that Didesethyl Chloroquine is a known myocardial depressant, in vitro cardiotoxicity assessment is critical.
-
Principle: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are increasingly used for in vitro cardiotoxicity testing as they provide a biologically relevant human model.[16][17] These assays can assess various aspects of cardiotoxicity, including effects on ion channels, action potential duration, and contractility.[18]
-
Methodology (General):
-
Cell Culture: hiPSC-CMs are cultured as a monolayer or in 3D spheroids.
-
Compound Exposure: The cells are exposed to a range of concentrations of the test compound.
-
Endpoint Measurement:
-
Electrophysiology: Multi-electrode arrays (MEAs) or patch-clamp techniques are used to measure field potentials and action potentials, respectively, to assess for pro-arrhythmic effects.[19][20]
-
Calcium Transients: Fluorescent calcium indicators are used to measure changes in intracellular calcium cycling, which is crucial for cardiomyocyte contraction.[18]
-
Contractility: Video microscopy and motion vector analysis are used to assess the beating rate and contractility of the cardiomyocytes.
-
Viability: Cytotoxicity assays (e.g., measuring ATP levels or LDH release) are performed to assess for direct cellular damage.
-
-
Data Analysis: Changes in electrophysiological parameters, calcium handling, and contractility in treated cells are compared to vehicle controls.
-
Signaling Pathways and Workflows
Mechanism of Action of Chloroquine
The primary antimalarial mechanism of Chloroquine involves the inhibition of hemozoin biocrystallization in the malaria parasite. This leads to the accumulation of toxic free heme, which causes parasite death. Chloroquine also has immunomodulatory effects, which are relevant to its use in autoimmune diseases.
Caption: Mechanism of action of Chloroquine in the malaria parasite.
General Workflow for In Vitro Cytotoxicity Testing
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a test compound using an in vitro cell-based assay.
Caption: A generalized workflow for in vitro cytotoxicity assessment.
Conclusion
While a specific toxicological profile for this compound is not established, the data available for Didesethyl Chloroquine and its parent compound, Chloroquine, provide a strong basis for risk assessment and safe handling. The primary toxicological concerns are likely to be similar to Chloroquine, with a potential for cardiotoxicity. The experimental protocols outlined in this guide represent standard methodologies for evaluating the key toxicological endpoints of such compounds. Any research involving this compound should be conducted with the appropriate safety precautions, assuming a toxicological profile comparable to that of Chloroquine. Further studies are warranted to definitively characterize the toxicological properties of Didesethyl Chloroquine and its deuterated analog.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. esirius.uwo.ca [esirius.uwo.ca]
- 3. Effect of gastric emptying rate on the intestinal absorption of chloroquine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nib.si [nib.si]
- 7. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 8. enamine.net [enamine.net]
- 9. scantox.com [scantox.com]
- 10. policycommons.net [policycommons.net]
- 11. nucro-technics.com [nucro-technics.com]
- 12. oecd.org [oecd.org]
- 13. academic.oup.com [academic.oup.com]
- 14. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro cardiotoxicity models with human iPSC technology [axolbio.com]
- 18. Cardiotoxicity, Cardiac Toxicity | Molecular Devices [moleculardevices.com]
- 19. In Vitro Cardiotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. researchgate.net [researchgate.net]
Didesethyl Chloroquine-d4 Powder: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility and stability of Didesethyl Chloroquine-d4 powder. This compound is the deuterated form of Didesethyl Chloroquine, a major metabolite of the antimalarial drug Chloroquine.[1][2] The inclusion of deuterium isotopes makes it a valuable internal standard for pharmacokinetic and metabolic studies.[1][2] Understanding its solubility and stability is critical for its accurate handling, storage, and application in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information has been compiled from various chemical suppliers and databases.
| Property | Value | Source |
| Chemical Name | N4-(7-Chloro-4-quinolinyl)-1,4-pentanediamine-d4 | |
| Synonyms | Bisdesethylchloroquine-d4 | [1][2] |
| CAS Number | 1215797-41-3 | [1][3] |
| Molecular Formula | C₁₄H₁₄D₄ClN₃ | [1][3] |
| Molecular Weight | 267.79 g/mol | [1][3] |
| Appearance | Pale Yellow Thick Oil or Solid | |
| Purity | >95% (HPLC) | [3] |
Solubility Profile
Specific quantitative solubility data for this compound powder in various solvents is not extensively available in the public domain. Product information from suppliers often recommends referring to the Certificate of Analysis for lot-specific details. However, based on the properties of its parent compounds and general knowledge of similar chemical structures, it is anticipated to have some solubility in organic solvents.
For the unlabeled metabolite, Desethylchloroquine, slight solubility in chloroform and methanol has been reported.[4]
Experimental Protocol: Solubility Determination Workflow
Due to the lack of specific published protocols for this compound, a general workflow for determining the kinetic and thermodynamic solubility of a pharmaceutical compound is outlined below.[5][6]
Stability and Storage
The stability of this compound is crucial for maintaining its integrity as a reference standard. While comprehensive, publicly available stability studies are limited, supplier recommendations provide guidance on appropriate storage conditions.
| Storage Condition | Recommendation | Source |
| Temperature | -20°C for long-term storage. Room temperature is acceptable for shipping in the continental US. | [2][3][7] |
| Atmosphere | Store under an inert atmosphere. | |
| Light | Protect from light, as the parent compound Chloroquine is light-sensitive. | [6] |
| Moisture | The compound is described as hygroscopic; protect from moisture. | |
| Incompatible Materials | Avoid strong acids/alkalis and strong oxidizing/reducing agents. | [7] |
It is stated that the compound is stable for at least 2 years when stored at -20°C.[4]
Experimental Protocol: Chemical Stability Assessment Workflow
A generalized workflow for assessing the chemical stability of an active pharmaceutical ingredient (API) like this compound is provided below. This is based on ICH guidelines for stability testing.[8]
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. caymanchem.com [caymanchem.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Didesethyl chloroquine|4298-14-0|MSDS [dcchemicals.com]
- 8. rwandafda.gov.rw [rwandafda.gov.rw]
Methodological & Application
Application of Didesethyl Chloroquine-d4 as an Internal Standard in LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Didesethyl Chloroquine-d4 (also known as Bisdesethylchloroquine-d4) as an internal standard (IS) in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of chloroquine, hydroxychloroquine, and their metabolites. The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification in complex biological matrices by correcting for variations in sample preparation and instrument response.
Introduction
This compound is the deuterated analog of Didesethyl Chloroquine (Bisdesethylchloroquine), a major metabolite of the antimalarial drug Chloroquine.[1] Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS assays due to their similar physicochemical properties to the analyte of interest, ensuring they co-elute and experience similar ionization effects, thus providing the most accurate correction for analytical variability. This application note consolidates information from various validated methods to guide researchers in developing and implementing robust analytical protocols.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the biological matrix and the required sensitivity. Two common and effective methods are protein precipitation (PPT) and solid-phase extraction (SPE).
Protocol 1: Protein Precipitation (PPT) for Plasma/Whole Blood
This method is rapid and suitable for high-throughput analysis.
-
To a 1.5 mL polypropylene tube, add 50 µL of the biological sample (plasma or whole blood).[2]
-
Add 200 µL of acetonitrile containing the internal standard, this compound. The concentration of the IS should be optimized based on the expected analyte concentration range. A typical concentration might be in the range of 20-100 ng/mL.[2][3]
-
Vortex the mixture vigorously for 3 minutes to ensure complete protein precipitation.[2]
-
Centrifuge the sample at 14,500 x g for 10 minutes at room temperature.[2]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject a small volume (e.g., 1-5 µL) of the supernatant directly into the LC-MS/MS system.[2][4]
Protocol 2: Solid-Phase Extraction (SPE) for Urine/Plasma
SPE provides a cleaner extract, reducing matrix effects and improving sensitivity.
-
Sample Pre-treatment: To 1 mL of urine, add 1 mL of 0.1 M phosphate buffer (pH 6) and the internal standard solution. For plasma, a dilution step with a buffer may be necessary.[5]
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., UCT Styre Screen® DBX) with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 1 mL of 0.1 M phosphate buffer (pH 6) followed by 1 mL of methanol to remove interfering substances. Dry the cartridge under vacuum for at least 2 minutes.
-
Elution: Elute the analytes and the internal standard with 2 mL of a mixture of methanol and ammonium hydroxide (98:2, v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
The following table summarizes typical LC parameters for the separation of chloroquine, its metabolites, and this compound.
| Parameter | Recommended Conditions |
| LC System | UHPLC system such as Shimadzu Nexera or equivalent[6] |
| Column | UCT Selectra® DA HPLC Column (100 x 2.1 mm, 3 µm) or Pursuit PFP (50 x 2.0 mm, 3 µm)[3][5] |
| Mobile Phase A | 0.1% Formic Acid in Deionized Water[5] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[5] |
| Gradient | A typical gradient starts with a high percentage of aqueous phase and ramps up the organic phase to elute the analytes. |
| Flow Rate | 0.40 mL/min[5] |
| Column Temperature | 20 - 40°C |
| Injection Volume | 1 - 5 µL[4][5] |
Mass Spectrometry (MS/MS) Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for quantification.
| Parameter | Recommended Settings |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex API 5000, Shimadzu LCMS-8050)[4][6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 650°C[8] |
| Curtain Gas | 25-35 psi[8] |
| Collision Gas | Medium[9] |
MRM Transitions:
The following table provides example MRM transitions for the analytes and the internal standard. These values should be optimized on the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Chloroquine (CQ) | 320.2 | 247.2 | 29 |
| Desethylchloroquine (DCQ) | 292.2 | 179.1 | 29 |
| This compound (IS) | 270.1 | 181.1 | Optimize |
| Hydroxychloroquine (HCQ) | 336.1 | 247.1 | Optimize |
| Desethylhydroxychloroquine (DHCQ) | 308.1 | 179.1 | Optimize |
Note: The MRM transition for this compound is based on the transition for Bisdesethylchloroquine (BDCQ) with a mass shift corresponding to the deuterium labeling. The exact m/z values may vary slightly depending on the specific labeled position.[3]
Quantitative Data Summary
The following tables summarize the performance characteristics of LC-MS/MS methods using a deuterated internal standard for the analysis of chloroquine and its metabolites.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Chloroquine | Human Plasma | 1.0 - 500.0[7] | 1.0[7] | > 0.999[7] |
| Desethylchloroquine | Human Plasma | 0.5 - 250.0[7] | 0.5[7] | > 0.999[7] |
| Hydroxychloroquine | Human Plasma | 2 - 1000[4] | 2[4] | > 0.99[4] |
| Desethylhydroxychloroquine | Human Plasma | 1 - 500[4] | 1[4] | > 0.99[4] |
| Bisdesethylchloroquine | Human Plasma | 0.5 - 250[4] | 0.5[4] | > 0.99[4] |
Table 2: Accuracy and Precision
| Analyte | Matrix | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Chloroquine | Human Plasma | QC Low, Mid, High | < 15.0[7] | < 15.0[7] | 90.2 - 109.8[7] |
| Desethylchloroquine | Human Plasma | QC Low, Mid, High | < 15.0[7] | < 15.0[7] | 90.2 - 109.8[7] |
| Hydroxychloroquine | Human Plasma | QC Low, Mid, High | 1.57 - 8.33[6] | Not Reported | 97.91 - 106.02[6] |
Table 3: Recovery
| Analyte | Matrix | Recovery (%) |
| Chloroquine & Metabolites | Human Plasma | 73.7 - 79.0[7] |
| Hydroxychloroquine & Metabolites | Human Plasma | 88.6 - 102[4] |
Visualizations
The following diagrams illustrate the experimental workflows for sample preparation and analysis.
Caption: Protein Precipitation Workflow for Plasma/Whole Blood Samples.
Caption: Solid-Phase Extraction Workflow for Cleaner Sample Extracts.
Caption: Logical Flow of the Triple Quadrupole LC-MS/MS Analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. escholarship.org [escholarship.org]
- 4. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. phenomenex.com [phenomenex.com]
Application Note: Protocol for Preparing Didesethyl Chloroquine-d4 Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Didesethyl Chloroquine-d4 is the deuterium-labeled stable isotope of Didesethyl Chloroquine, a principal metabolite of the antimalarial drug Chloroquine.[1][2] Due to its isotopic labeling, it serves as an ideal internal standard for bioanalytical studies, particularly in mass spectrometry-based assays, enabling precise quantification of the parent drug's metabolite in complex biological matrices.[1]
This document provides a comprehensive protocol for the preparation, handling, and storage of this compound stock solutions to ensure solution accuracy, stability, and safety in a laboratory setting.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Parameter | Value | Source(s) |
| Molecular Formula | C₁₄H₁₄D₄ClN₃ | [1][3] |
| CAS Number | 1215797-41-3 | [1][3] |
| Molecular Weight | 267.79 g/mol | [1][3] |
| Physical Form | Solid / Neat | [3][4] |
| Solubility | Slightly soluble in Chloroform, Methanol, and DMSO | [4][5] |
| Storage (Solid Form) | -20°C | [3][4][6] |
| Storage (In Solvent) | -80°C | [6] |
| Stability (Solid Form) | ≥ 2 years (at -20°C) | [4] |
Safety Precautions and Handling
Before handling this compound, it is crucial to read and understand the Safety Data Sheet (SDS). The compound presents the following hazards:
-
Health Hazards: Harmful if swallowed.[7] May cause skin, eye, and respiratory irritation.
-
Handling: Always handle this compound within a chemical fume hood or a well-ventilated area to avoid inhalation of dust or aerosols.[6]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves, and safety goggles with side-shields.[6]
-
Hygiene: Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the work area.[7]
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO), a common solvent for HTS and bioassays.[8][9]
Materials and Equipment:
-
This compound (solid form)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance (if not using a pre-weighed vial)
-
Appropriate glass vial or microcentrifuge tube
-
Calibrated micropipettes and sterile, low-binding tips
-
Vortex mixer
-
Low-binding microcentrifuge tubes for aliquots
-
Personal Protective Equipment (PPE)
Procedure:
-
Equilibration: Before opening, allow the vial containing the this compound solid to equilibrate to room temperature for at least 20 minutes. This prevents atmospheric moisture from condensing on the cold solid.
-
Mass Calculation: This protocol assumes the use of a 1 mg pre-weighed vial, which is common for this type of standard. If weighing is required, carefully transfer the desired amount to a suitable vial using an analytical balance.
-
Solvent Volume Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Concentration (mol/L)
-
Example for 1 mg:
-
Mass = 0.001 g
-
Molecular Weight = 267.79 g/mol
-
Concentration = 0.010 mol/L
-
Volume (L) = [0.001 g / 267.79 g/mol ] / 0.010 mol/L = 0.0003734 L
-
Volume to add = 373.4 µL
-
-
-
Dissolution: Using a calibrated micropipette, carefully add the calculated volume (373.4 µL) of anhydrous DMSO to the vial containing the this compound solid.
-
Mixing: Securely cap the vial and vortex for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there is no undissolved particulate matter. If necessary, brief sonication in a room temperature water bath can aid dissolution.
-
Aliquoting and Storage: To preserve the integrity of the stock solution and avoid degradation from repeated freeze-thaw cycles, dispense the solution into smaller, single-use aliquots in sterile, low-binding microcentrifuge tubes.
-
Long-Term Storage: Store the aliquots in a clearly labeled secondary container at -80°C for optimal long-term stability.[6]
Visualization of the Experimental Workflow
The following diagram illustrates the step-by-step process for preparing this compound stock solution.
Caption: Workflow for this compound Stock Preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Desethyl Chloroquine-d4 | 1189971-72-9 [amp.chemicalbook.com]
- 6. Didesethyl chloroquine|4298-14-0|MSDS [dcchemicals.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. gchemglobal.com [gchemglobal.com]
Application Note: High-Throughput LC-MS/MS Method for the Separation of Didesethyl Chloroquine-d4
[For Research Use Only]
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation and quantification of Didesethyl Chloroquine-d4. This compound, the deuterated form of a major metabolite of Chloroquine, is commonly used as an internal standard in pharmacokinetic studies.[1] This protocol is designed for researchers, scientists, and drug development professionals requiring accurate analysis of this compound in biological matrices. The method utilizes a reversed-phase C8 column with a gradient elution, coupled to a tandem mass spectrometer for selective and sensitive detection.
Introduction
Chloroquine is a widely used antimalarial and immunomodulatory drug.[2] Its metabolism in the body leads to the formation of several metabolites, including desethylchloroquine and didesethylchloroquine (also known as bisdesethylchloroquine).[3] The accurate quantification of these metabolites is crucial for pharmacokinetic and toxicological studies. Deuterated internal standards, such as this compound, are essential for correcting for matrix effects and variations in sample processing and instrument response in LC-MS/MS analysis.[1][4] This document provides a detailed protocol for the chromatographic separation of this compound, which can be adapted for its quantification in various biological samples.
Experimental
Liquid Chromatography Conditions
A summary of the liquid chromatography conditions for the separation of this compound is presented in the table below. These conditions are based on established methods for the analysis of chloroquine and its metabolites.[3][5][6]
| Parameter | Condition |
| LC System | Agilent 1260 Infinity system or equivalent[7] |
| Column | ZORBAX SB-C8, 3.5 µm, 2.1 x 150 mm[5] |
| Mobile Phase A | 0.2% Formic Acid and 10 mM Ammonium Acetate in Water[5] |
| Mobile Phase B | Methanol[5] |
| Gradient | See Table 2 |
| Flow Rate | 0.25 mL/min[5] |
| Column Temperature | 40 °C[3][5] |
| Injection Volume | 5 µL[5][6] |
| Autosampler Temp | 4 °C[7] |
| Needle Wash | 75% Methanol in Water[5] |
Gradient Elution Program
The gradient elution program is designed to ensure the effective separation of the analyte from potential interferences.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 - 1.0 | 95 | 5 |
| 1.0 - 1.1 | 95 → 5 | 5 → 95 |
| 1.1 - 4.0 | 5 | 95 |
| 4.1 - 6.0 | 95 | 5 |
Mass Spectrometry Conditions
For detection, a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is recommended.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | To be determined for this compound |
| Product Ion (Q3) | To be determined for this compound |
| Collision Energy | To be optimized |
Note: The specific MRM transitions for this compound need to be optimized by infusing a standard solution of the analyte into the mass spectrometer. For reference, the protonated molecular ion for Bisdesethylchloroquine is m/z 264.4.[3]
Protocol
Sample Preparation (Protein Precipitation)
This protocol outlines a simple and effective protein precipitation method for the extraction of this compound from plasma or serum samples.[5]
-
Sample Aliquoting: Aliquot 100 µL of the biological matrix (e.g., plasma, serum) into a clean microcentrifuge tube.
-
Internal Standard Spiking: If quantifying an unlabeled analyte, spike the sample with a known concentration of this compound.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Workflow Diagram
Caption: Experimental workflow for the analysis of this compound.
Discussion
The presented method provides a reliable framework for the separation of this compound using liquid chromatography coupled with mass spectrometry. The choice of a ZORBAX SB-C8 column offers good retention and separation for chloroquine and its metabolites.[5] The mobile phase, consisting of an acidified aqueous solution with an organic modifier, is standard for the analysis of such basic compounds. Gradient elution allows for the efficient removal of late-eluting matrix components, ensuring method robustness.
Sample preparation through protein precipitation is a straightforward and high-throughput technique suitable for routine analysis.[7] However, for more complex matrices or lower detection limits, more extensive sample clean-up procedures like liquid-liquid extraction or solid-phase extraction (SPE) may be considered.[2][6]
Conclusion
This application note provides a comprehensive and detailed protocol for the liquid chromatographic separation of this compound. The method is sensitive, robust, and can be readily implemented in a research or clinical laboratory setting for pharmacokinetic studies and therapeutic drug monitoring. The provided workflow and conditions can be used as a starting point and should be validated for the specific matrix and instrumentation used.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Didesethyl Chloroquine-d4 Detection by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Didesethyl Chloroquine-d4 (a deuterated internal standard for Didesethyl Chloroquine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These guidelines are intended to assist in the development and validation of bioanalytical methods for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Didesethyl Chloroquine is a major metabolite of the antimalarial drug Chloroquine. Accurate quantification of Chloroquine and its metabolites is crucial for understanding its pharmacokinetics, efficacy, and potential toxicity. Stable isotope-labeled internal standards, such as this compound, are essential for correcting matrix effects and improving the accuracy and precision of LC-MS/MS assays. This document outlines the key mass spectrometry parameters, sample preparation protocols, and chromatographic conditions for the reliable detection of this compound.
Mass Spectrometry Parameters
The following table summarizes the optimized mass spectrometry parameters for the detection of Didesethyl Chloroquine and its deuterated internal standard, this compound, using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |
| Didesethyl Chloroquine | 264.1 | 179.1 | [Parameter to be optimized] | [Parameter to be optimized] |
| This compound | 270.1 | 181.1 | [Parameter to be optimized] | [Parameter to be optimized] |
Note: Collision energy and cone voltage are instrument-dependent and require optimization for maximum signal intensity. The provided m/z values are based on published literature for bisdesethylchloroquine and its d4-labeled internal standard[1][2][3][4].
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the biological matrix and the desired level of sample cleanup. Two common and effective methods are protein precipitation and solid-phase extraction.
3.1.1. Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput analysis.
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
3.1.2. Solid-Phase Extraction (SPE)
SPE provides a cleaner extract, reducing matrix effects and improving sensitivity.
-
Conditioning: Condition a polymeric cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: To 1 mL of urine, add 1 mL of 0.1 M phosphate buffer (pH 6) and the internal standard. Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography Conditions
A reverse-phase C18 column is typically used for the separation of Chloroquine and its metabolites.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Signaling Pathway and Experimental Workflow
Metabolic Pathway of Chloroquine
Chloroquine is metabolized in the liver primarily by cytochrome P450 enzymes. The major metabolic pathway involves sequential N-deethylation to form Desethylchloroquine and subsequently Didesethylchloroquine.
Caption: Metabolic pathway of Chloroquine to Didesethylchloroquine.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates the general workflow for the quantification of Didesethyl Chloroquine using this compound as an internal standard.
Caption: Experimental workflow for Didesethyl Chloroquine analysis.
References
- 1. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
- 2. escholarship.org [escholarship.org]
- 3. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Didesethyl Chloroquine-d4 using MRM Transitions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Didesethyl Chloroquine-d4 (also known as Bisdesethylchloroquine-d4) using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. Didesethyl Chloroquine is a major metabolite of the antimalarial drug Chloroquine. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification in complex biological matrices.
Quantitative Data Summary
The following table summarizes the optimized MRM transitions for the quantification of Didesethyl Chloroquine and its deuterated internal standard, this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Polarity |
| Didesethyl Chloroquine | 264.1 | 179.1 | 29 | Positive |
| This compound | 268.8 | 181.1 | 29 | Positive |
Note: The precursor ion for this compound is based on its molecular weight of 267.79 g/mol , resulting in a protonated molecule [M+H]+ of approximately 268.8 m/z. A previously reported transition for a similar deuterated standard was m/z 270.1 -> 181.1.[1] It is recommended to confirm the exact precursor m/z by infusing the specific standard used.
Experimental Protocols
This section details the methodology for sample preparation and LC-MS/MS analysis for the quantification of Didesethyl Chloroquine.
Sample Preparation (Protein Precipitation)
This protocol is suitable for plasma and urine samples.
-
To 100 µL of the biological matrix (plasma or urine), add 300 µL of acetonitrile containing the internal standard, this compound, at an appropriate concentration.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and centrifuge again to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS)
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Ion Spray Voltage: 5500 V
-
Source Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
-
Scan Type: MRM (Multiple Reaction Monitoring)
Refer to the table in the "Quantitative Data Summary" section for the specific MRM transitions and collision energies.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the quantification of Didesethyl Chloroquine using a deuterated internal standard.
Caption: Experimental workflow for this compound quantification.
Chloroquine Metabolism Pathway
This diagram illustrates the metabolic pathway of Chloroquine to its primary metabolites, including Didesethyl Chloroquine.
Caption: Metabolic pathway of Chloroquine.
References
Solid-Phase Extraction Protocol for Didesethyl Chloroquine-d4 in Biological Matrices
This application note provides a detailed protocol for the solid-phase extraction (SPE) of Didesethyl Chloroquine-d4 from biological samples such as urine and plasma. The methodology is adapted from established procedures for the extraction of chloroquine and its primary metabolite, desethylchloroquine, and is intended for use by researchers, scientists, and drug development professionals. Subsequent analysis is typically performed using liquid chromatography-mass spectrometry (LC-MS/MS).
Introduction
Didesethyl Chloroquine is a metabolite of the antimalarial drug Chloroquine. The deuterated internal standard, this compound, is crucial for accurate quantification in pharmacokinetic and metabolic studies. Solid-phase extraction is a widely used technique for sample clean-up and concentration of analytes from complex biological matrices prior to chromatographic analysis.[1][2] This protocol focuses on a robust SPE method using a polymeric cation-exchange sorbent, which effectively extracts the target analyte while minimizing matrix interference.[3][4]
Experimental Protocol
This protocol is based on a method developed for the extraction of Chloroquine, Hydroxychloroquine, and Desethylchloroquine from urine and can be adapted for plasma.[3][4][5]
Materials and Reagents:
-
SPE Cartridge: Polymeric cation-exchange (e.g., UCT Styre Screen® DBX, 60 mg, 3 mL)[4]
-
Methanol (MeOH), HPLC grade
-
Deionized Water (DI H₂O)
-
Phosphate Buffer (0.1 M, pH 6.0)
-
Ammonium Hydroxide (NH₄OH)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid
-
Internal Standard (IS) working solution (this compound in appropriate solvent)
-
Vortex mixer
-
Centrifuge
-
SPE Manifold
-
Nitrogen evaporator
Sample Preparation
-
Urine: To 1 mL of urine, add 1 mL of pH 6.0 phosphate buffer (0.1 M) and the internal standard.[3][4][5] Vortex to mix.
-
Plasma/Whole Blood: For plasma or whole blood, a protein precipitation step may be necessary prior to SPE. To 100 µL of plasma, add 350 µL of 0.5 M ammonium hydroxide containing the internal standard.[6] For whole blood (50 µL), add 100 µL of water with the internal standard, followed by 450 µL of 20 mM ammonium carbonate.[6] Vortex and centrifuge. The supernatant is then loaded onto the SPE cartridge.
Solid-Phase Extraction Procedure
-
Cartridge Conditioning:
-
Sample Loading:
-
Washing:
-
Elution:
-
Dry Down and Reconstitution:
Quantitative Data Summary
The following tables summarize the performance characteristics of similar SPE methods for related analytes. These values can be considered indicative of the expected performance for this compound.
Table 1: Recovery Data for Analytes using Polymeric Cation-Exchange SPE from Urine [3][4]
| Analyte | Spiking Level (ng/mL) | Recovery (%) |
| Desethylchloroquine | 2.5 | ≥80 |
| Desethylchloroquine | 25 | ≥95 |
| Chloroquine | 2.5 | ≥80 |
| Chloroquine | 25 | ≥95 |
| Hydroxychloroquine | 2.5 | ≥80 |
| Hydroxychloroquine | 25 | ≥95 |
Table 2: Precision Data for Analytes using Polymeric Cation-Exchange SPE from Urine [3][4]
| Analyte | Spiking Level (ng/mL) | Relative Standard Deviation (RSD) (%) |
| Desethylchloroquine | 2.5 | ≤6 |
| Desethylchloroquine | 25 | ≤6 |
| Chloroquine | 2.5 | ≤6 |
| Chloroquine | 25 | ≤6 |
| Hydroxychloroquine | 2.5 | ≤6 |
| Hydroxychloroquine | 25 | ≤6 |
Table 3: Method Performance for Chloroquine and Desethylchloroquine in Plasma using Liquid-Liquid Extraction (for comparison) [7]
| Analyte | Lower Limit of Quantification (LLOQ) (ng/mL) | Recovery (%) |
| Chloroquine | 0.2 | 89.34 - 108.42 |
| Desethylchloroquine | 0.4 | 89.34 - 108.42 |
Visualizations
The following diagrams illustrate the experimental workflow for the solid-phase extraction of this compound.
Caption: Workflow for Solid-Phase Extraction of this compound.
Caption: Detailed Steps of the SPE Protocol.
References
- 1. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical sample preparation strategies for the determination of antimalarial drugs in human whole blood, plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. unitedchem.com [unitedchem.com]
- 4. unitedchem.com [unitedchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Protein Precipitation Protocol for the Quantification of Didesethyl Chloroquine-d4 in Human Blood Samples by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the extraction of Didesethyl Chloroquine-d4 from human blood samples using protein precipitation, a common and effective method for sample cleanup prior to Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis.
Introduction
Didesethyl Chloroquine is a major metabolite of Chloroquine, an antimalarial drug. The deuterated internal standard, this compound, is crucial for the accurate quantification of the analyte in biological matrices by correcting for matrix effects and variability in sample processing. Protein precipitation is a rapid and straightforward technique for removing proteins from biological samples, which can interfere with downstream analysis by causing column clogging and ion suppression in mass spectrometry.[1][2] This protocol outlines a robust protein precipitation method using acetonitrile, a widely used organic solvent for this purpose.[2][3][4]
Experimental Protocol
This protocol is adapted from established methods for the analysis of chloroquine and its metabolites in biological fluids.[4][5]
2.1. Materials and Reagents
-
Human whole blood or plasma (with EDTA as anticoagulant)
-
This compound (internal standard) stock solution
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic Acid, LC-MS grade
-
Deionized water
-
1.5 mL polypropylene microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Microcentrifuge capable of at least 14,000 x g
-
Autosampler vials for LC-MS/MS analysis
2.2. Preparation of Working Solutions
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound in a 50:50 (v/v) mixture of acetonitrile and water. The final concentration should be appropriate for the expected analyte concentration range in the study samples.
-
Precipitating Solvent: Use acetonitrile as the protein precipitating solvent.
2.3. Sample Preparation and Protein Precipitation
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of the blood sample (whole blood or plasma).
-
Internal Standard Spiking: Add a specific volume of the this compound internal standard working solution to the blood sample.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to the sample.[4] The ratio of solvent to sample should be at least 3:1 to ensure efficient protein removal.[2]
-
Vortexing: Vigorously vortex the mixture for 3 minutes to ensure thorough mixing and complete protein precipitation.[4]
-
Centrifugation: Centrifuge the tubes at 14,500 x g for 10 minutes at room temperature.[4] This will pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
Injection: Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.[4]
Data Presentation
The following table summarizes typical recovery and matrix effect data for analytes similar to Didesethyl Chloroquine using protein precipitation methods.
| Analyte | Matrix | Precipitation Method | Recovery (%) | Matrix Effect (%) | Reference |
| Desethylchloroquine | Whole Blood | Protein Precipitation | 87-90 | Not Reported | [5] |
| Hydroxychloroquine | Rat Blood | Acetonitrile Precipitation | >85 | 92.1-103.4 | [4] |
| Desethylchloroquine | Rat Blood | Acetonitrile Precipitation | >85 | 95.8-105.1 | [4] |
| Bis(desethyl)chloroquine | Rat Blood | Acetonitrile Precipitation | >85 | 93.5-101.7 | [4] |
Note: Data for this compound specifically was not available in the searched literature, but the data for its non-deuterated analogue and similar compounds are presented as a reference.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the protein precipitation protocol.
Caption: Workflow of the protein precipitation protocol for this compound.
Conclusion
The described protein precipitation protocol offers a simple, rapid, and effective method for the extraction of this compound from blood samples. This procedure minimizes matrix effects and is suitable for high-throughput analysis using LC-MS/MS, making it a valuable tool for pharmacokinetic and other drug development studies.
References
- 1. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 2. agilent.com [agilent.com]
- 3. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application of Didesethyl Chloroquine-d4 in Pharmacokinetic Studies of Chloroquine
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chloroquine, a 4-aminoquinoline drug, has been a cornerstone in the treatment and prophylaxis of malaria for decades. Its pharmacokinetic profile is complex, characterized by rapid absorption, extensive tissue distribution, and a long terminal elimination half-life.[1][2] Accurate characterization of its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing toxicity. Chloroquine is metabolized in the liver by cytochrome P450 (CYP) enzymes into its primary active metabolites, desethylchloroquine (DECQ) and bisdesethylchloroquine, also known as didesethylchloroquine.[1][2]
Pharmacokinetic studies of chloroquine rely on robust and accurate bioanalytical methods to quantify the parent drug and its metabolites in biological matrices. The use of a stable isotope-labeled internal standard is highly recommended by regulatory agencies to ensure the reliability of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[3] Didesethyl Chloroquine-d4, a deuterated analog of the secondary metabolite of chloroquine, serves as an ideal internal standard for the quantification of chloroquine and its metabolites. Its chemical and physical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during sample preparation and analysis, thereby correcting for variability in extraction recovery, matrix effects, and instrument response.[4][5]
This document provides a detailed application note and protocol for the use of this compound in pharmacokinetic studies of chloroquine.
Rationale for the Use of a Deuterated Internal Standard
In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard (IS) is crucial for accurate and precise quantification. An ideal IS should have physicochemical properties very similar to the analyte. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for several reasons:
-
Correction for Matrix Effects: Biological matrices like plasma can contain endogenous components that interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. A co-eluting SIL-IS experiences the same matrix effects as the analyte, allowing for accurate correction.[4]
-
Compensation for Sample Preparation Variability: Losses during sample extraction and processing can be a significant source of error. An SIL-IS, added at the beginning of the sample preparation process, experiences the same losses as the analyte, ensuring that the analyte/IS ratio remains constant.
-
Improved Precision and Accuracy: By accounting for the aforementioned variabilities, the use of a deuterated internal standard significantly improves the precision and accuracy of the bioanalytical method.[3]
The logical relationship for the use of an internal standard in pharmacokinetic analysis is depicted below.
Chloroquine Metabolism
Chloroquine is primarily metabolized in the liver by the cytochrome P450 enzyme system. The major metabolic pathway involves sequential N-dealkylation of the ethyl groups from the side chain.
Experimental Protocols
The following protocols are generalized from published literature and represent a typical workflow for a pharmacokinetic study of chloroquine using this compound as an internal standard.
Materials and Reagents
-
Chloroquine reference standard
-
This compound (internal standard)
-
Human plasma (or other relevant biological matrix)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (deionized, 18 MΩ)
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of chloroquine and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the chloroquine stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.
-
Vortex mix for 3 minutes to precipitate proteins.
-
Centrifuge at 14,500 x g for 10 minutes at room temperature.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization.
| Parameter | Condition |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, ramp to 95% B, hold, and re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Chloroquine: m/z 320.2 → 247.2this compound: m/z 296.15 → 118.15 |
Data Presentation
The use of this compound as an internal standard is expected to yield highly precise and accurate pharmacokinetic data. Below is a table summarizing typical pharmacokinetic parameters for chloroquine from literature, which would be determined in a study utilizing this methodology.
| Pharmacokinetic Parameter | Typical Value |
| Tmax (h) | 1-6 |
| Cmax (ng/mL) | 50-250 (after a single oral dose of 600 mg) |
| AUC₀₋∞ (ng·h/mL) | Varies significantly with dose and study population |
| t₁/₂ (days) | 20-60[1][6] |
| Volume of Distribution (L/kg) | 200-800[1] |
| Oral Bioavailability (%) | ~89 |
Experimental Workflow Visualization
The overall workflow for a typical pharmacokinetic study is outlined below.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of chloroquine in pharmacokinetic studies. Its properties closely mimic those of the analyte, allowing for effective correction of analytical variability and leading to high-quality data essential for the accurate characterization of chloroquine's pharmacokinetic profile. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists in the field of drug development and clinical pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Bioequivalence Study of Hydroxychloroquine Sulfate Tablets in Chinese Healthy Volunteers by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Chloroquine - Wikipedia [en.wikipedia.org]
- 6. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Chloroquine and its Metabolites using Didesethyl Chloroquine-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroquine is a widely used antimalarial and immunomodulatory drug. Monitoring its plasma concentration, along with its primary metabolites, desethylchloroquine and didesethylchloroquine, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing patient compliance. This document provides a detailed protocol for the simultaneous quantification of chloroquine (CQ), desethylchloroquine (DCQ), and didesethylchloroquine (DDCQ) in human plasma using a stable isotope-labeled internal standard, Didesethyl Chloroquine-d4 (DDCQ-d4), by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard for the metabolite helps to ensure accuracy and precision by correcting for matrix effects and variations during sample processing.[1]
Experimental Protocols
Materials and Reagents
-
Chloroquine diphosphate salt (Sigma-Aldrich)
-
Desethylchloroquine (AlsaChim)
-
Didesethylchloroquine (Toronto Research Chemicals)
-
This compound (LGC Standards)[2]
-
LC-MS/MS grade acetonitrile, methanol, and water (J.T. Baker)[3]
-
Formic acid (98-100%) (Fluka, Sigma-Aldrich)[3]
-
Ammonium formate (Fluka, Sigma-Aldrich)[3]
-
Human plasma (K2 or K3 EDTA as anticoagulant) (Biological Specialty Co)[4]
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of chloroquine, desethylchloroquine, didesethylchloroquine, and this compound in 50% methanol in water. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in 50% methanol to create working standard solutions for calibration curves and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50% methanol to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting chloroquine and its metabolites from plasma samples.[5][6]
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[7]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 85:15 water:acetonitrile with 0.1% formic acid).[3]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: Shimadzu LCMS-8050 or equivalent[8]
-
Column: UCT Selectra® DA HPLC Column 100 × 2.1 mm, 3 µm[8]
-
Mobile Phase A: Water with 0.1% Formic Acid[8]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min[8]
-
Injection Volume: 5 µL[8]
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Table 1: Gradient Elution Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 3.0 | 20 | 80 |
| 3.1 | 95 | 5 |
| 5.0 | 95 | 5 |
Table 2: Mass Spectrometry MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Chloroquine (CQ) | 320.2 | 247.2 | 29 |
| Desethylchloroquine (DCQ) | 292.2 | 179.1 | 29 |
| Didesethylchloroquine (DDCQ) | 264.1 | 179.1 | - |
| This compound (DDCQ-d4) | 268.1 | 183.1 | - |
Collision energy for DDCQ and DDCQ-d4 should be optimized based on instrument response.
Quantitative Data Summary
The following tables summarize the expected quantitative performance of this method, based on reported data for similar assays.[3][5][9]
Table 3: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Chloroquine | 1 - 500 | > 0.995 |
| Desethylchloroquine | 1 - 500 | > 0.995 |
| Didesethylchloroquine | 0.5 - 250 | > 0.995 |
Table 4: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Chloroquine | LLOQ | 1 | < 15 | < 15 | 85-115 |
| Low | 3 | < 15 | < 15 | 85-115 | |
| Mid | 100 | < 15 | < 15 | 85-115 | |
| High | 400 | < 15 | < 15 | 85-115 | |
| Desethylchloroquine | LLOQ | 1 | < 15 | < 15 | 85-115 |
| Low | 3 | < 15 | < 15 | 85-115 | |
| Mid | 100 | < 15 | < 15 | 85-115 | |
| High | 400 | < 15 | < 15 | 85-115 | |
| Didesethylchloroquine | LLOQ | 0.5 | < 20 | < 20 | 80-120 |
| Low | 1.5 | < 15 | < 15 | 85-115 | |
| Mid | 50 | < 15 | < 15 | 85-115 | |
| High | 200 | < 15 | < 15 | 85-115 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the quantification of chloroquine and its metabolites.
Chloroquine Metabolism Pathway
Caption: Metabolic pathway of chloroquine.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. funaab.edu.ng [funaab.edu.ng]
- 6. LC-MS Sample Prep for Chloroquine | Phenomenex [phenomenex.com]
- 7. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. unitedchem.com [unitedchem.com]
Troubleshooting & Optimization
Technical Support Center: Didesethyl Chloroquine-d4 LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing liquid chromatography (LC) gradients for the analysis of Didesethyl Chloroquine-d4.
Frequently Asked Questions (FAQs)
Q1: What is a good starting LC gradient for this compound analysis?
A1: A good starting point is a reversed-phase gradient using a C18 or polar-modified column. Begin with a low percentage of organic solvent and ramp up to a high percentage to elute the analyte. Didesethyl Chloroquine is a polar compound, so a shallow gradient may be necessary to achieve optimal separation from other matrix components.[1]
Q2: What are the recommended mobile phases for this analysis?
A2: The most common mobile phases are:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid
Formic acid is a volatile additive compatible with mass spectrometry that helps to improve peak shape and ionization efficiency by maintaining an acidic pH.[2]
Q3: How can I improve poor peak shape (tailing or fronting) for this compound?
A3: Poor peak shape for basic compounds like Didesethyl Chloroquine is common in reversed-phase chromatography. Here are some solutions:
-
Mobile Phase pH: Ensure the mobile phase pH is low (e.g., using 0.1% formic acid) to keep the amine groups protonated. This can reduce tailing caused by interaction with residual silanols on the column.
-
Column Choice: Consider using a column with a polar-embedded phase or a pentafluorophenyl (F5) phase, which can provide alternative selectivity and improved peak shape for polar basic compounds.[3]
-
Sample Solvent: Dissolve your sample in a solvent that is weaker than or equal to the initial mobile phase composition to avoid peak distortion.[4][5]
-
Column Overload: If you observe peak fronting, it might be due to column overload. Try reducing the mass of the analyte injected onto the column.[6]
Q4: I am observing signal instability or loss for this compound. What are the possible causes?
A4: Signal instability can arise from several factors:
-
Ion Source Contamination: The mass spectrometer's ion source can become contaminated over time, leading to reduced signal. Regular cleaning is recommended.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound. An effective sample clean-up procedure, such as solid-phase extraction (SPE), can mitigate this.[2]
-
Mobile Phase Inconsistency: Ensure proper mixing and degassing of your mobile phases to prevent bubbles from entering the system.
Q5: What are the common issues when using a deuterated internal standard like this compound?
A5: The primary issue is the potential for isotopic crosstalk, where the signal from the unlabeled analyte contributes to the signal of the deuterated internal standard. To address this:
-
Select Appropriate Transitions: In your MS/MS method, choose precursor-product ion transitions that are unique to the analyte and the internal standard to minimize interference.[2][7]
-
Check for Contamination: Ensure your this compound standard is not contaminated with the unlabeled form.
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of this compound with interfering peaks. | Inadequate gradient separation. | "Stretch out" the part of the gradient where your compound elutes to increase the separation window. For example, if the analyte elutes between 70-80% Mobile Phase B, flatten the gradient in this range. |
| Peaks are too broad. | High dispersion in the LC system. | Check for and minimize dead volumes in tubing and connections. Ensure the column is properly packed and not degraded. |
| Inconsistent retention times. | Changes in mobile phase composition or column temperature. | Ensure mobile phases are fresh and accurately prepared. Use a column oven to maintain a stable temperature. |
Issue 2: Inaccurate Quantification
| Symptom | Possible Cause | Suggested Solution |
| High variability in analyte/internal standard area ratio. | Isotopic crosstalk from the analyte to the deuterated internal standard. | Select a different, more specific MS/MS transition for the internal standard to avoid mass interference.[2] |
| Non-linear calibration curve. | Matrix effects or detector saturation. | Improve sample cleanup to reduce matrix suppression. If saturation is suspected, dilute the samples. |
| Poor recovery. | Inefficient sample extraction. | Optimize the sample preparation method. For example, in solid-phase extraction, ensure the correct sorbent and elution solvents are used. |
Experimental Protocols & Data
Example LC Gradient Program
This table outlines a starting gradient program for the analysis of this compound on a C18 column.
| Time (minutes) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Methanol + 0.1% Formic Acid) | Flow Rate (mL/min) |
| 0.0 | 98 | 2 | 0.5 |
| 2.0 | 93 | 7 | 0.5 |
| 3.0 | 85 | 15 | 0.5 |
| 3.2 | 60 | 40 | 0.5 |
| 4.2 | 5 | 95 | 0.5 |
| 4.3 | 98 | 2 | 0.5 |
| 6.0 | 98 | 2 | 0.5 |
Table adapted from a method for Chloroquine and its metabolites.[8]
Sample Preparation Protocol: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 20 µL of plasma, add 40 µL of 0.1N NaOH.
-
Internal Standard Spiking: Add 20 µL of the this compound internal standard solution.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge with methanol followed by water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with water, followed by 10% methanol to remove interferences.
-
Elution: Elute the analyte and internal standard with methanol containing 0.5% formic acid.
-
Reconstitution: Evaporate the eluent and reconstitute the sample in the initial mobile phase.
This protocol is based on a method for hydroxychloroquine and its metabolites.[9][10]
Visualizations
Caption: A logical workflow for troubleshooting common LC-MS/MS issues.
Caption: A pathway for systematic LC gradient optimization.
References
- 1. BA Method Development: Polar Compounds - BioPharma Services [biopharmaservices.com]
- 2. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Chloroquine and Desethyl Chloroquine | Phenomenex [phenomenex.com]
- 4. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. support.waters.com [support.waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Chloroquine and Its Metabolite by LC-MS/MS using Kinetex® Core-Shell F5 LC Columns | Phenomenex [phenomenex.com]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
troubleshooting isotopic overlap between chloroquine and Didesethyl Chloroquine-d4
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering isotopic overlap between chloroquine and its deuterated metabolite, Didesethyl Chloroquine-d4, during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic overlap and why is it a concern in LC-MS/MS analysis?
A1: Isotopic overlap, or isobaric interference, occurs when molecules with the same nominal mass-to-charge ratio (m/z) are not adequately separated by the mass spectrometer. This can lead to one compound's signal interfering with another's, resulting in inaccurate quantification. In the context of chloroquine and this compound, the natural isotopic distribution of chloroquine can contribute to the signal of the deuterated internal standard, especially at high concentrations of chloroquine.
Q2: What is the mass difference between chloroquine and this compound, and why might they interfere?
A2: Chloroquine and this compound have different molecular weights. However, the issue arises from the isotopic contribution of chloroquine to the mass of the deuterated internal standard. The M+4 isotope of a fragment of chloroquine could potentially have the same mass as a fragment of this compound, leading to interference.
Q3: How can I determine if I have an isotopic overlap issue in my assay?
A3: A common symptom of isotopic overlap is a disproportionate increase in the internal standard signal that correlates with increasing concentrations of the analyte (chloroquine). This can lead to non-linear calibration curves and inaccurate quantification of your quality control samples.
Q4: Can chromatographic separation alone solve the isotopic overlap problem?
A4: While chromatographic separation is crucial for separating isobaric compounds, it may not be sufficient to resolve interference from isotopic contributions, as the analyte and its isotopically labeled counterpart often co-elute. Therefore, a combination of chromatographic separation and careful selection of mass spectrometry parameters is essential.
Troubleshooting Guide
Issue: Inaccurate quantification of Didesethyl Chloroquine due to suspected isotopic overlap from Chloroquine.
This guide provides a systematic approach to identifying and resolving isotopic overlap between chloroquine and this compound.
Step 1: Confirm the Issue
-
Analyze High Concentration Samples: Prepare samples with a high concentration of chloroquine and a constant, known concentration of this compound.
-
Monitor Internal Standard Response: Observe the peak area of this compound. A significant and concentration-dependent increase in the internal standard signal in the presence of high chloroquine concentrations is a strong indicator of isotopic overlap.
Step 2: Optimize Mass Spectrometry Parameters
The most effective way to resolve isotopic overlap is to select unique and non-interfering Selected Reaction Monitoring (SRM) transitions for both the analyte and the internal standard.
-
Rationale: Even if the precursor ions have some isotopic overlap, their fragmentation patterns may produce unique product ions that can be selectively monitored.
Experimental Protocol: Selection of Non-Interfering SRM Transitions
-
Compound Infusion: Infuse solutions of chloroquine and this compound individually into the mass spectrometer to obtain their full scan and product ion spectra.
-
Identify Abundant and Unique Product Ions:
-
For Chloroquine, identify the most abundant precursor ion (e.g., m/z 320.2) and its major product ions.[1]
-
For this compound, identify its precursor ion and several of its most abundant product ions.
-
-
Cross-Reference for Interference: Check if any of the major product ions of chloroquine have the same m/z as the potential product ions for this compound.
-
Select a Unique Transition for the Internal Standard: Choose a product ion for this compound that does not have a corresponding signal in the chloroquine fragmentation spectrum. It may be necessary to select a less abundant, but non-interfering, product ion to ensure specificity.[1]
Data Presentation: Molecular Weights and Potential SRM Transitions
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) [M+H]+ | Potential Product Ions (m/z) |
| Chloroquine | C18H26ClN3 | ~319.88[2] | 320.2 | 247.2, 146.3 |
| This compound | C14H14D4ClN3 | ~267.79[3] | 268.1 | To be determined experimentally |
Step 3: Re-validate the Assay
Once new SRM transitions have been selected, it is crucial to re-validate the analytical method to ensure it meets the required standards for linearity, accuracy, precision, and selectivity according to regulatory guidelines.
Visualization of the Troubleshooting Workflow
Caption: Workflow for troubleshooting isotopic overlap.
References
minimizing matrix effects with Didesethyl Chloroquine-d4 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Didesethyl Chloroquine-d4 as an internal standard to minimize matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: Why should I use a stable isotope-labeled (SIL) internal standard like this compound?
A1: Stable isotope-labeled internal standards are considered the gold standard in quantitative LC-MS/MS analysis.[1] Because this compound is chemically almost identical to the analyte (Didesethyl Chloroquine), it exhibits very similar behavior during sample extraction, chromatography, and ionization.[2][3] This allows it to effectively compensate for variations in sample preparation and matrix effects, leading to more accurate and precise quantification.
Q2: What are matrix effects and how can this compound help mitigate them?
A2: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix.[4][5] This can lead to ion suppression or enhancement, causing inaccurate quantification.[4] this compound, when co-eluting with the analyte, experiences the same matrix effects. By calculating the analyte-to-internal standard peak area ratio, these effects can be normalized, thus improving the accuracy of the results.[2]
Q3: Can this compound be used as an internal standard for Chloroquine analysis?
A3: While this compound is the ideal internal standard for the metabolite Didesethyl Chloroquine, for the parent drug Chloroquine, Chloroquine-d4 is the more appropriate internal standard. This is because the internal standard should ideally be the labeled counterpart of the specific analyte being quantified to ensure the closest possible physicochemical and chromatographic behavior.
Q4: What are the key considerations when preparing stock solutions of this compound?
A4: Stock solutions of this compound are typically prepared in an organic solvent such as methanol or acetonitrile, or a mixture with water. It is crucial to ensure the purity and accurate concentration of the stock solution. Store stock solutions at low temperatures (e.g., -20°C or -80°C) to ensure long-term stability.[6][7]
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound as an internal standard.
Issue 1: Poor Peak Shape or Splitting for Didesethyl Chloroquine and/or the Internal Standard
-
Possible Cause: Suboptimal chromatographic conditions.
-
Solution:
-
Mobile Phase: Ensure the mobile phase composition and pH are appropriate for the analyte and column chemistry. For Chloroquine and its metabolites, a mobile phase containing a small percentage of formic acid is commonly used to improve peak shape.[6][8]
-
Column: Check the column for degradation or contamination. A guard column can help extend the life of the analytical column.
-
Gradient: Optimize the gradient elution to ensure adequate separation from matrix components and proper peak focusing.
-
Issue 2: Inconsistent Internal Standard Response Across a Batch
-
Possible Cause 1: Inconsistent sample preparation.
-
Solution: Ensure the internal standard is added consistently to all samples, standards, and quality controls at the beginning of the sample preparation process. Use precise pipetting techniques.
-
Possible Cause 2: Degradation of the internal standard.
-
Solution: Prepare fresh working solutions of the internal standard. Check the stability of the internal standard in the sample matrix under the experimental conditions.
-
Possible Cause 3: Variable matrix effects not fully compensated by the internal standard.
-
Solution: Re-evaluate the sample cleanup procedure. A more rigorous extraction method, such as solid-phase extraction (SPE), may be necessary to remove interfering matrix components.[9][10]
Issue 3: Analyte and Internal Standard Do Not Co-elute
-
Possible Cause: Deuterium isotope effect. The replacement of hydrogen with deuterium can sometimes lead to a slight shift in retention time, especially in reversed-phase chromatography.[3][11]
-
Solution:
-
Chromatographic Method Optimization: Adjust the mobile phase composition, gradient, or temperature to minimize the retention time difference.
-
Column Selection: Experiment with different column chemistries. A column with a different stationary phase may provide better co-elution.
-
Issue 4: Inaccurate Quantification due to Isotopic Interference
-
Possible Cause: The isotopic distribution of the analyte can interfere with the mass transition of the deuterated internal standard, especially at high analyte concentrations.[6][12] For example, the M+4 isotope of Chloroquine can contribute to the signal of Chloroquine-d4.[6][12]
-
Solution:
Quantitative Data Summary
The following tables summarize quantitative data from a study using stable isotope-labeled internal standards for the analysis of Chloroquine and Desethylchloroquine in various biological matrices.[6]
Table 1: Recovery and Matrix Effect Data
| Matrix | Analyte | Concentration (ng/mL) | Absolute Recovery (%) | Process Efficiency (%) | Matrix Factor | Normalized Matrix Factor (Analyte/IS) |
| Whole Blood | Chloroquine | 7.56 | 102 | 97.3 | 0.959 | 1.01 |
| 756 | 93.1 | 92.2 | 0.990 | 1.01 | ||
| Desethylchloroquine | 7.66 | 98.4 | 101 | 1.03 | 1.00 | |
| 766 | 96.6 | 97.1 | 1.01 | 1.00 | ||
| Plasma | Chloroquine | 7.56 | 77.2 | 75.3 | 0.975 | 1.00 |
| 756 | 79.8 | 77.1 | 0.966 | 1.00 | ||
| Desethylchloroquine | 7.66 | 69.1 | 71.8 | 1.04 | 1.00 | |
| 766 | 71.8 | 72.8 | 1.01 | 1.00 | ||
| Dried Blood Spot | Chloroquine | 7.56 | 63.8 | 61.4 | 0.962 | 1.00 |
| 756 | 62.5 | 60.3 | 0.965 | 1.00 | ||
| Desethylchloroquine | 7.66 | 56.4 | 58.1 | 1.03 | 1.00 | |
| 766 | 58.2 | 58.5 | 1.01 | 1.00 |
Data extracted from a study by Jager et al. (2019).[6]
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (for Plasma)
-
To 50 µL of plasma sample, add 200 µL of acetonitrile containing the this compound internal standard (concentration to be optimized based on expected analyte levels).[7]
-
Vortex the mixture vigorously for 1-2 minutes to precipitate proteins.[7]
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.[7]
Protocol 2: LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 or other suitable reversed-phase column.
-
Mobile Phase A: Water with 0.1% Formic Acid.[8]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.[8]
-
Gradient: Develop a gradient to ensure separation of the analyte from other matrix components and co-elution with the internal standard.
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Transitions:
Note: These are example parameters and should be optimized for your specific instrumentation and application.
Visualizations
Caption: Troubleshooting workflow for inaccurate quantification.
Caption: General method development workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. nebiolab.com [nebiolab.com]
- 3. scispace.com [scispace.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phenomenex.com [phenomenex.com]
- 9. unitedchem.com [unitedchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
improving signal intensity of Didesethyl Chloroquine-d4 in mass spectrometry
Technical Support Center: Didesethyl Chloroquine-d4 Analysis
Welcome to the technical support center for mass spectrometry analysis of this compound. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you optimize your experimental workflow and enhance signal intensity.
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity of my this compound (DDCQ-d4) low?
Low signal intensity for DDCQ-d4 can stem from several factors, ranging from instrument settings and sample preparation to the inherent chemical properties of the analyte. A systematic approach is the best way to diagnose and resolve the issue.
Below is a troubleshooting workflow to guide your investigation.
Caption: Troubleshooting workflow for low DDCQ-d4 signal.
Q2: How can I optimize the Electrospray Ionization (ESI) source parameters for DDCQ-d4?
Optimizing ESI source parameters is critical for maximizing the ionization efficiency of your analyte. Since Didesethyl Chloroquine is a metabolite of Chloroquine, parameters suitable for Chloroquine and its other metabolites serve as an excellent starting point.[1][2] DDCQ-d4 is expected to behave similarly and is best analyzed in positive ionization mode .[3]
Recommended ESI Parameter Optimization Strategy:
-
Direct Infusion: Prepare a standard solution of this compound in a solvent similar to your final mobile phase composition. Infuse this solution directly into the mass spectrometer.
-
Systematic Adjustment: Adjust one parameter at a time while monitoring the signal intensity of the DDCQ-d4 precursor ion. Key parameters to optimize include:
-
Capillary/Spray Voltage
-
Nebulizer and Auxiliary Gas Pressures (GS1/GS2)
-
Gas Temperature
-
Curtain Gas
-
Typical ESI Parameters for Chloroquine & Metabolites
The following table summarizes typical starting parameters based on published methods for related compounds. Use these as a baseline for your optimization.
| Parameter | Typical Value/Range | Purpose |
| Ionization Mode | Positive (ESI+) | Chloroquine and its metabolites are basic compounds that readily form [M+H]+ ions.[3] |
| Capillary Voltage | 3.0 - 5.5 kV | Drives the electrospray process and ion formation. |
| Source Temperature | 650 °C | Aids in desolvation of droplets.[4] |
| Nebulizer Gas (GS1) | 25 - 60 psi | Assists in forming a fine spray of droplets.[4] |
| Auxiliary Gas (GS2) | 60 psi | Helps with droplet evaporation.[4] |
| Curtain Gas | 25 - 35 psi | Prevents solvent droplets and neutral contaminants from entering the mass analyzer.[4] |
| Collision Energy (CE) | ~29 V | For fragmentation in MS/MS; requires optimization for specific transitions.[5] |
Q3: What are the recommended Multiple Reaction Monitoring (MRM) transitions for this compound?
A study on hydroxychloroquine metabolites identified the transition for Bisdesethylchloroquine (BDCQ) as m/z 264.1 → 179.1 .[6] Since Didesethyl Chloroquine has the same base structure, its non-deuterated precursor ion [M+H]+ would be m/z 264. For the d4 version, the precursor ion [M+H]+ would be m/z 268 .
Experimental Protocol: Determining Optimal MRM Transitions
-
Precursor Ion Identification: Infuse a DDCQ-d4 standard and acquire a full scan (MS1) spectrum to confirm the mass of the precursor ion, which should be near m/z 268.
-
Product Ion Scan: Select the m/z 268 precursor ion and perform a product ion scan (MS2) to identify the most abundant and stable fragment ions. The fragmentation pattern should be similar to that of non-deuterated Didesethyl Chloroquine.
-
MRM Optimization: Select the most intense product ions from the MS2 spectrum. For each precursor → product ion pair, optimize the Collision Energy (CE) and other MS/MS parameters to maximize the signal. It is recommended to select at least two transitions: a quantifier (most intense) and a qualifier (second most intense) for data confirmation.
Reference MRM Transitions for Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Chloroquine (CQ) | 320.2 | 247.2 | [5] |
| Chloroquine-d4 (CQ-d4) | 324.3 | 146.3 | [5] |
| Desethylchloroquine (DCQ) | 292.2 | 179.1 | [5] |
| Desethylchloroquine-d4 (DCQ-d4) | 296.15 | 118.15 | [5] |
| Bisdesethylchloroquine (BDCQ) | 264.1 | 179.1 | [6] |
Q4: How can I identify and mitigate matrix effects for DDCQ-d4 in biological samples like plasma?
Matrix effects occur when co-eluting endogenous components from the sample (e.g., phospholipids, salts) interfere with the ionization of the analyte, causing ion suppression or enhancement.[7][8] This is a major concern in quantitative bioanalysis.[8]
Identifying Matrix Effects:
A common method is the post-column infusion experiment.
-
Continuously infuse a standard solution of DDCQ-d4 into the mass spectrometer after the LC column.
-
Inject a blank, extracted matrix sample (e.g., plasma extract without the analyte).
-
Monitor the signal of the infused DDCQ-d4. Any deviation (dip or rise) from a steady baseline during the chromatographic run indicates the elution of interfering components and thus, a matrix effect.
Mitigation Strategies:
-
Improve Sample Preparation: The goal is to remove interfering components before analysis.
-
Solid-Phase Extraction (SPE): More selective than simple protein precipitation, SPE can effectively remove salts and phospholipids.[9]
-
Liquid-Liquid Extraction (LLE): Can provide a very clean extract.
-
Phospholipid Depletion Plates: Specialized plates like HybridSPE-Phospholipid can be used to specifically remove phospholipids, which are a major cause of matrix effects in plasma.[10]
-
-
Optimize Chromatography: Adjust the LC method to chromatographically separate DDCQ-d4 from the interfering matrix components.[5]
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: This is the most effective way to correct for matrix effects.[8] Since DDCQ-d4 is your internal standard, ensure it co-elutes perfectly with the non-deuterated Didesethyl Chloroquine analyte. Any matrix effect should impact both the analyte and the internal standard equally, leading to a stable analyte/IS ratio and accurate quantification.[11]
References
- 1. tandfonline.com [tandfonline.com]
- 2. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
- 7. longdom.org [longdom.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. unitedchem.com [unitedchem.com]
- 10. selectscience.net [selectscience.net]
- 11. chromatographyonline.com [chromatographyonline.com]
addressing poor peak shape of Didesethyl Chloroquine-d4 in chromatography
Welcome to the technical support center for troubleshooting poor peak shape of Didesethyl Chloroquine-d4 in chromatographic applications. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape for this compound?
Poor peak shape for this compound, a basic compound, typically manifests as peak tailing or fronting. The primary causes include:
-
Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact strongly with the basic amine functional groups of this compound, leading to peak tailing.[1][2][3][4][5][6]
-
Inappropriate Mobile Phase pH: When the mobile phase pH is close to the pKa of the analyte, both ionized and unionized forms can exist, resulting in peak distortion.[7][8][9][10][11] For basic compounds like this compound, a mobile phase pH that is too high can lead to these issues.
-
Column Overload: Injecting too much sample mass or volume can saturate the column, causing peak fronting or tailing.[12][13][14][15][16]
-
Sample Solvent Mismatch: If the solvent used to dissolve the sample is significantly stronger or has a different pH than the mobile phase, it can cause peak distortion, particularly for early eluting peaks.[12][13][17]
-
Column Degradation: Physical changes to the column, such as bed collapse or a blocked frit, can lead to universally poor peak shape for all analytes.[14][18]
Q2: My this compound peak is tailing. How can I fix it?
Peak tailing is a common issue for basic compounds. Here are several strategies to address it:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to between 3 and 5) can help to protonate the analyte and minimize interactions with residual silanols.[19]
-
Use a Buffered Mobile Phase: Incorporating a buffer (e.g., ammonium formate or ammonium acetate at 10-20 mM) helps to maintain a consistent pH and can mask silanol interactions.[4][20][21]
-
Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can block the active silanol sites.[22]
-
Select an Appropriate Column:
-
Increase Mobile Phase Ionic Strength: Adding a neutral salt to the mobile phase can sometimes reduce secondary ionic interactions.[20]
Q3: My this compound peak is fronting. What should I do?
Peak fronting is often caused by overloading the column or issues with the sample solvent.[12][13][14][16] Consider the following solutions:
-
Reduce Sample Concentration: Dilute your sample to reduce the mass of analyte injected onto the column.[13][16]
-
Decrease Injection Volume: Injecting a smaller volume of your sample can prevent overloading.[13][15]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[13] If a stronger solvent is necessary for solubility, keep the injection volume as low as possible.
Q4: Can the deuteration of this compound affect its peak shape?
While deuteration is unlikely to be the primary cause of significant peak shape issues, it can slightly alter the retention time compared to its non-deuterated analog. The fundamental chemical properties that lead to poor peak shape (i.e., its basicity) remain the same. Therefore, the troubleshooting strategies are identical for both the deuterated and non-deuterated forms. To ensure good separation and minimize deuterium loss in hydrogen-deuterium exchange mass spectrometry (HDX-MS), chromatographic separations should be performed quickly and at low temperatures.[23]
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Poor Peak Shape
This guide provides a step-by-step workflow for identifying the root cause of poor peak shape.
Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow to diagnose poor peak shape.
Guide 2: Optimizing Mobile Phase Conditions
This guide focuses on modifying the mobile phase to improve the peak shape of this compound.
| Parameter | Recommended Action | Rationale |
| pH | Adjust to 2 units below the pKa of Didesethyl Chloroquine. A starting point of pH 3-5 is often effective. | To ensure the analyte is fully protonated and minimize interactions with acidic silanol groups.[11][19] |
| Buffer | Add 10-20 mM ammonium formate or ammonium acetate. | To control and maintain a stable pH throughout the analysis and mask residual silanol activity.[4][20] |
| Additive | Consider adding a low concentration (e.g., 0.1%) of an acid like formic acid or a competing base like triethylamine (TEA). | Formic acid aids in protonation at low pH. TEA acts as a sacrificial base to block silanol interactions.[22][24] |
| Organic Modifier | Evaluate both acetonitrile and methanol. | These solvents have different selectivities and can influence peak shape. Methanol can sometimes reduce silanol activity by hydrogen bonding.[6] |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Improved Peak Shape
Objective: To systematically evaluate the effect of mobile phase pH and additives on the peak shape of this compound.
Materials:
-
This compound standard solution
-
HPLC-grade water, acetonitrile, and methanol
-
Formic acid, ammonium formate, triethylamine (TEA)
-
A suitable reversed-phase C18 column
Procedure:
-
Baseline Experiment:
-
Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) without any additives.
-
Inject the this compound standard and record the chromatogram. Note the peak shape (tailing factor).
-
-
pH Adjustment:
-
Prepare mobile phases with 0.1% formic acid in both the aqueous and organic components. This will typically result in a pH of around 2.7.
-
Equilibrate the column with the new mobile phase and inject the standard. Observe any changes in peak shape.
-
-
Buffered Mobile Phase:
-
Prepare an aqueous stock solution of 100 mM ammonium formate and adjust the pH to 3.5 with formic acid.
-
Prepare the final mobile phase with 10 mM ammonium formate in the desired aqueous/organic ratio.
-
Equilibrate the column and inject the standard.
-
-
Addition of a Competing Base (if tailing persists):
-
To the mobile phase from step 2 or 3, add triethylamine (TEA) to a final concentration of 0.05%.
-
Equilibrate the column and inject the standard.
-
Data Analysis:
Compare the tailing factor, peak width, and theoretical plates for the this compound peak under each condition to determine the optimal mobile phase.
Signaling Pathway for Mobile Phase Optimization
Caption: A pathway for mobile phase optimization.
By following these guidelines and protocols, researchers can effectively troubleshoot and resolve issues related to the poor peak shape of this compound, leading to more accurate and reliable chromatographic results.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromanik.co.jp [chromanik.co.jp]
- 3. LC Technical Tip [discover.phenomenex.com]
- 4. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. waters.com [waters.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 13. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 14. acdlabs.com [acdlabs.com]
- 15. support.waters.com [support.waters.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. halocolumns.com [halocolumns.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. agilent.com [agilent.com]
- 20. longdom.org [longdom.org]
- 21. chromtech.com [chromtech.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. biorxiv.org [biorxiv.org]
- 24. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
stability of Didesethyl Chloroquine-d4 in processed biological samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Didesethyl Chloroquine-d4 when used as an internal standard in the analysis of processed biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in bioanalysis?
This compound is the deuterium-labeled stable isotope of Didesethyl Chloroquine (also known as Bisdesethylchloroquine), a major metabolite of the antimalarial drug Chloroquine.[1][2] Its primary role in bioanalysis is to serve as a stable isotope-labeled internal standard (SIL-IS) for the quantitative determination of Didesethyl Chloroquine and structurally similar analytes, like Chloroquine itself, in biological matrices using methods such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3][4] The use of a SIL-IS is critical for correcting variations during sample preparation and analysis, thereby improving the accuracy and precision of the results.[3]
Q2: What are the recommended storage conditions for this compound stock and working solutions?
For long-term storage, this compound, typically supplied as a neat solid or in solution, should be stored at -20°C.[4] Manufacturer recommendations should always be followed. Working solutions, often prepared by diluting the stock solution in an appropriate solvent (e.g., methanol, acetonitrile), should also be stored at low temperatures (-20°C or colder) to minimize solvent evaporation and potential degradation.
Q3: How stable is this compound in processed biological samples like plasma or whole blood?
While specific stability data for the deuterated form is not extensively published, its stability is expected to be comparable to its non-labeled counterpart, Desethylchloroquine. Studies on Desethylchloroquine have shown it to be stable under various common laboratory conditions.[3] This includes long-term storage at -80°C for at least one year, up to five freeze-thaw cycles from -80°C, and short-term storage at room temperature (22°C) and refrigerated conditions (4°C) for up to 48 hours.[3]
Q4: Why are analyte concentrations different in plasma versus whole blood, and how does this impact stability assessment?
Chloroquine and its metabolites, including Didesethyl Chloroquine, are known to bind extensively to blood cells like platelets and erythrocytes.[5] This results in significantly higher concentrations (two to five times) in whole blood compared to plasma.[3] This distribution is critical; inconsistent sample processing, such as variations in centrifugation time or force, can lead to cell lysis and release of the analyte into the plasma, which can be misinterpreted as a stability issue.[6] Therefore, using a consistent and validated sample processing protocol is paramount.
Data on Stability of Chloroquine Metabolites
The following tables summarize stability data for Desethylchloroquine from a comprehensive study, which serves as a reliable proxy for the expected stability of this compound.
Table 1: Stability of Desethylchloroquine in Spiked Human Plasma and Whole Blood
| Stability Test | Matrix | Storage Condition | Duration | Stability (% of Nominal) |
| Freeze-Thaw | Plasma & Whole Blood | -80°C to Room Temp | 5 Cycles | Within ±15% |
| Short-Term | Plasma & Whole Blood | Room Temperature (22°C) | 48 Hours | Within ±15% |
| Short-Term | Plasma & Whole Blood | Refrigerated (4°C) | 48 Hours | Within ±15% |
| Long-Term | Plasma & Whole Blood | -80°C | 1 Year | Within ±15% |
Data adapted from a study on Desethylchloroquine, which is expected to have similar stability to its deuterated analog, this compound.[3]
Troubleshooting Guide
Problem: I am observing a decreasing or inconsistent signal for my this compound internal standard (IS).
This is a common issue that can stem from several sources. Use the following guide to diagnose the problem.
-
Possible Cause 1: Analyte Degradation
-
Diagnosis: While generally stable, prolonged exposure to harsh conditions (e.g., leaving samples on the benchtop for extended periods, exposure to strong light or extreme pH) can cause degradation.
-
Solution: Review your sample handling and storage procedures. Ensure that samples are kept at appropriate temperatures (e.g., on ice or at 4°C) during processing and stored at -80°C for long-term stability.[3] Perform systematic stability tests as outlined in the protocols below.
-
-
Possible Cause 2: Inconsistent Sample Processing
-
Diagnosis: As Chloroquine and its metabolites concentrate in blood cells, variations in centrifugation can significantly alter plasma concentrations.[5][6] Incomplete separation or lysis of cells can artificially change the measured IS concentration.
-
Solution: Standardize your sample processing protocol. Use a fixed centrifugation speed and duration for all samples. Visually inspect the plasma for any signs of hemolysis (reddish tint) before proceeding with extraction.
-
-
Possible Cause 3: Mass Spectrometry Interference (Analyte-IS Crosstalk)
-
Diagnosis: At very high concentrations of the non-labeled analyte (Didesethyl Chloroquine or Chloroquine), an isotope from the analyte's mass spectrum may contribute to the signal of the deuterated internal standard. This can result in an inaccurate IS signal that varies with analyte concentration.[3] For example, an isotopic peak from Chloroquine (m/z 320.2) might interfere with the Chloroquine-d4 signal (m/z 324.3).[3][7]
-
Solution: Select a different, non-interfering mass transition (SRM) for the internal standard.[3] Analyze a high-concentration standard of the non-labeled analyte and monitor the mass channel of the IS to check for any signal contribution.
-
-
Possible Cause 4: Suboptimal Sample Extraction
-
Diagnosis: The efficiency of the extraction process can affect the final amount of IS that reaches the detector. Inconsistent recovery can be mistaken for instability.
-
Solution: Ensure your extraction method (e.g., Supported Liquid Extraction, Liquid-Liquid Extraction, Protein Precipitation) is robust and validated. The absolute recovery of the IS should be consistent across the calibration range.[3]
-
Experimental Protocols
The following are standard protocols for assessing the stability of an analyte or internal standard in a biological matrix.
Protocol 1: Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike a known concentration of this compound into at least three replicates of the biological matrix (e.g., plasma).
-
Freezing: Freeze the samples at the intended storage temperature (e.g., -80°C) for a minimum of 24 hours for the first cycle.[3]
-
Thawing: Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them for 12-24 hours.[3]
-
Cycling: Repeat the freeze-thaw cycle for a total of five cycles.
-
Analysis: After the final cycle, process and analyze the test samples along with a set of freshly prepared control samples (which have not been frozen).
-
Evaluation: The mean concentration of the test samples should be within ±15% of the control samples.
Protocol 2: Short-Term (Bench-Top) Stability Assessment
-
Sample Preparation: Spike a known concentration of this compound into at least three replicates of the biological matrix.
-
Storage: Store the samples at the relevant temperature, such as room temperature (e.g., 22°C) or refrigerated (4°C).[3]
-
Time Points: Analyze the samples at specific time points (e.g., 0, 4, 24, and 48 hours).[3]
-
Analysis: At each time point, process and analyze the test samples along with freshly prepared control samples.
-
Evaluation: The mean concentration at each time point should be within ±15% of the nominal concentration at time 0.
Visualized Workflows and Logic
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Decision tree for troubleshooting inconsistent internal standard signals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jocpr.com [jocpr.com]
- 3. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desethyl Chloroquine-d4 | LGC Standards [lgcstandards.com]
- 5. Distribution of chloroquine and its metabolite desethyl-chloroquine in human blood cells and its implication for the quantitative determination of these compounds in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chloroquine and desethylchloroquine in plasma, serum, and whole blood: problems in assay and handling of samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
preventing in-source fragmentation of Didesethyl Chloroquine-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation of Didesethyl Chloroquine-d4 during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for this compound analysis?
In-source fragmentation is the breakdown of an analyte, such as this compound, within the ion source of a mass spectrometer before it reaches the mass analyzer.[1] This phenomenon can lead to an underestimation of the parent ion's abundance and an overestimation of fragment ions, potentially compromising the accuracy and sensitivity of quantitative assays. For deuterated compounds like this compound, in-source fragmentation can also complicate data interpretation by generating fragments that may overlap with other components in the sample matrix.
Q2: What are the primary causes of in-source fragmentation in ESI-MS?
In-source fragmentation in Electrospray Ionization Mass Spectrometry (ESI-MS) is primarily caused by excessive energy being transferred to the analyte ions in the ion source.[1] Key contributing factors include:
-
High Ion Source Temperature: Elevated temperatures can provide enough thermal energy to induce fragmentation of thermally labile molecules.[1]
-
High Voltages: Aggressive voltage settings, such as the declustering potential (DP), cone voltage, or fragmentor voltage, increase the kinetic energy of ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.[1][2]
-
Dirty Ion Source: A contaminated ion source can lead to unstable spray conditions and increased ion activation, promoting fragmentation.
Q3: What are the typical Mass-to-Charge (m/z) ratios for this compound and its potential fragments?
Based on available data for the non-deuterated analog (Bisdesethylchloroquine) and its deuterated internal standard, the following Multiple Reaction Monitoring (MRM) transitions can be inferred.[3][4] The precursor ion for this compound (assuming a +1 charge state) would be approximately m/z 268.2 (C14H14D4ClN3 + H+). A common fragment corresponds to the loss of the ethylamine side chain.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound (BDCQ-d4) | 270.1 | 181.1 |
Note: The m/z value of 270.1 for the precursor ion from the literature may be due to a different salt form or isotopic variant. The exact mass of the protonated molecule is closer to 268.2. Researchers should confirm the precursor m/z during their initial tuning and optimization experiments.
Troubleshooting Guide: Minimizing In-Source Fragmentation
This guide provides a systematic approach to troubleshoot and minimize in-source fragmentation of this compound.
Issue 1: High abundance of fragment ions and low abundance of the precursor ion.
This is the most direct indication of in-source fragmentation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reducing in-source fragmentation.
Issue 2: Poor reproducibility of quantitative results.
In-source fragmentation can be a significant source of variability.
Troubleshooting Steps:
-
Confirm System Suitability: Ensure the LC-MS system is performing optimally by running a standard solution of a stable compound.
-
Implement Optimized Source Parameters: Apply the optimized (lower) source temperature and voltage settings as determined from the workflow above.
-
Check for Matrix Effects: In-source fragmentation can be exacerbated by co-eluting matrix components. Evaluate matrix effects by comparing the response of this compound in neat solution versus a matrix-matched sample. If significant matrix effects are observed, improve the sample preparation method or chromatographic separation.
Experimental Protocols
Recommended Starting LC-MS/MS Parameters
The following parameters are based on methods developed for the analysis of Chloroquine and its metabolites and can be used as a starting point for method development for this compound.[3][4][5][6]
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 or PFP column (e.g., 2.0 x 50 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate with 0.2% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of organic phase and ramp up to elute the analyte. A typical gradient might be 5-95% B over 3-5 minutes. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 2 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Ion Source Temperature | Start at a lower temperature (e.g., 300-350°C) and optimize. |
| Cone/Fragmentor Voltage | Start with a low setting (e.g., 20-30 V) and optimize. |
| Desolvation Gas Flow | 600 - 800 L/hr |
| MRM Transition | m/z 270.1 -> 181.1 (or experimentally determined values) |
| Collision Energy | Optimize for the specific instrument, starting around 15-25 eV. |
Protocol for Optimizing Ion Source Parameters to Minimize Fragmentation
-
Prepare a Standard Solution: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a strong signal (e.g., 100 ng/mL).
-
Infuse the Standard: Directly infuse the standard solution into the mass spectrometer using a syringe pump to obtain a stable signal.
-
Set Initial Parameters: Begin with the recommended starting parameters from the table above.
-
Optimize Source Temperature:
-
Set the cone/fragmentor voltage to a low value (e.g., 20 V).
-
Acquire data while decreasing the source temperature in 25°C increments from a higher value (e.g., 450°C) to a lower value (e.g., 250°C).
-
Monitor the intensities of the precursor ion (m/z ~268.2 or 270.1) and the primary fragment ion (m/z ~181.1).
-
Select the temperature that provides the highest precursor ion signal with the lowest fragment ion signal.
-
-
Optimize Cone/Fragmentor Voltage:
-
Set the source temperature to the optimized value from the previous step.
-
Acquire data while increasing the cone/fragmentor voltage in 5-10 V increments from a low value (e.g., 10 V) to a higher value (e.g., 60 V).
-
Monitor the intensities of the precursor and fragment ions.
-
Select the voltage that maximizes the precursor ion signal without a significant increase in the fragment ion signal.
-
-
Verify with LC-MS/MS: Run a sample using the optimized parameters with the LC method to confirm that the fragmentation is minimized under chromatographic conditions.
Signaling Pathway/Metabolic Context
Didesethyl Chloroquine is a metabolite of Chloroquine, an antimalarial drug. The metabolic pathway involves sequential N-dealkylation of the side chain.
Caption: Metabolic pathway of Chloroquine to Didesethyl Chloroquine.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
selecting the correct MRM transition to avoid crosstalk for Didesethyl Chloroquine-d4
Technical Support Center: MRM Method Development for Didesethyl Chloroquine-d4
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting robust Multiple Reaction Monitoring (MRM) transitions for this compound, focusing on the critical issue of avoiding analytical crosstalk.
Frequently Asked Questions (FAQs)
Q1: What is MRM and why is the selection of transitions so critical?
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique used for quantifying specific molecules in complex mixtures. In an MRM experiment, a specific precursor ion (selected in the first quadrupole, Q1) is fragmented, and a specific product ion (selected in the third quadrupole, Q3) is monitored. This precursor-product pair is called an "MRM transition." The selection of a unique and intense transition is critical to ensure that the analytical signal is specific to the target analyte, minimizing interference from other compounds and ensuring the accuracy and reliability of quantitative results.
Q2: What is "crosstalk" in an LC-MS/MS MRM assay?
Crosstalk is an interference phenomenon where the signal from one MRM transition channel incorrectly appears in another.[1][2] This can lead to inaccurate quantification, false positives, and non-linear calibration curves.[3][4] There are several causes:
-
Isotopic Crosstalk: Naturally occurring heavy isotopes (e.g., ¹³C, ³⁷Cl) of a high-concentration analyte can produce a precursor ion with the same mass-to-charge ratio (m/z) as its deuterated internal standard (IS).[3] This is a primary concern for Didesethyl Chloroquine and its d4-labeled standard.
-
In-Source Fragmentation: Analytes can fragment within the ion source of the mass spectrometer. If a fragment ion has the same m/z as another analyte's precursor, it can cause interference.[5]
-
Collision Cell Carryover: If the collision cell is not cleared of ions from one MRM cycle before the next begins, product ions can be detected in the wrong transition. This is often related to very short dwell times.[1]
Q3: How do I select the initial MRM transitions for Didesethyl Chloroquine and this compound?
-
Analyte (Didesethyl Chloroquine): Start with published transitions or determine them empirically. Didesethyl Chloroquine (also known as Bisdesethylchloroquine) is a metabolite of Chloroquine. A common approach is to infuse a standard solution of the analyte into the mass spectrometer to identify the most abundant precursor ion (typically [M+H]⁺) and its most intense, specific product ions after fragmentation.
-
Internal Standard (this compound): The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[6] For this compound, the precursor ion will be 4 Daltons higher than the unlabeled analyte. The primary product ion is often expected to also show a +4 Da shift, assuming the deuterium labels are not on the fragmented portion of the molecule.
The table below provides example transitions based on published data for Chloroquine's metabolites.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Role | Reference |
| Didesethyl Chloroquine | 264.1 | 179.1 | Quantifier | [7] |
| Didesethyl Chloroquine | 264.1 | 114.1 | Qualifier | [8] |
| This compound (Predicted Primary) | 268.1 | 183.1 | Potentially subject to crosstalk | - |
| This compound (Alternative) | 270.1 | 181.1 | Alternative to avoid crosstalk | [7] |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Troubleshooting Guide: Isotopic Crosstalk
Problem: I see a signal in my this compound channel when I inject a high concentration of unlabeled Didesethyl Chloroquine.
This is a classic sign of isotopic crosstalk. Because Didesethyl Chloroquine contains chlorine, its isotopic pattern includes a significant peak at M+2 (from ³⁷Cl). Combined with natural ¹³C abundance, the isotopic peaks of the unlabeled analyte at high concentrations can overlap with the precursor m/z of the d4-labeled internal standard, leading to a false signal in the IS channel.[3]
Solutions to Mitigate Isotopic Crosstalk
| Solution | Description | Pros | Cons |
| 1. Select an Alternative IS Transition | The most effective solution. Instead of monitoring the most abundant (but interfered) product ion for the IS, select a different, unique product ion that shows no interference.[4] | Directly eliminates the crosstalk, leading to a more accurate and robust assay. | The alternative transition may be less intense, potentially reducing the overall sensitivity of the IS channel. |
| 2. Utilize a Less Abundant Precursor Isotope | For molecules containing chlorine, one can select the precursor ion corresponding to the ³⁷Cl isotope for the internal standard (e.g., [M+4+2]+H)+. This moves the precursor m/z further from the analyte's isotopic cluster. A published method for a related compound successfully used this approach.[7] | Highly effective at avoiding interference from the analyte's primary isotopic envelope. | Requires careful selection and verification; may be less intuitive than selecting an alternative product ion. |
| 3. Optimize IS Concentration | Ensure the concentration of the internal standard is appropriate. A higher IS concentration can sometimes diminish the relative impact of the crosstalk signal from the analyte.[9] | Simple to implement if it resolves the issue within the linear range of the assay. | May not be sufficient to overcome significant crosstalk, especially at the highest analyte concentrations. |
| 4. Use a Non-Linear Calibration Function | If crosstalk cannot be eliminated, its predictable nature can be modeled using a non-linear (e.g., quadratic) calibration curve.[3] | Allows for accurate quantification even in the presence of crosstalk. | Requires more complex data processing and justification during method validation. |
| 5. Ensure Chromatographic Co-elution | While this won't solve isotopic crosstalk, ensuring the analyte and IS peaks perfectly overlap is crucial. Any slight separation can cause them to experience different degrees of matrix effects, which would compromise quantification.[10][11] | Critical for ensuring the IS properly corrects for matrix effects and ionization variability. | Deuterated standards can sometimes elute slightly earlier or later than the analyte.[11] |
Experimental Protocols
Protocol: Verifying and Resolving Isotopic Crosstalk
-
Initial Transition Selection: From infusion experiments, select the most intense and promising MRM transitions for both Didesethyl Chloroquine and this compound.
-
Analyte Crosstalk Check: Prepare a high-concentration solution of unlabeled Didesethyl Chloroquine (e.g., at the upper limit of quantification, ULOQ) in a clean solvent. Inject this solution into the LC-MS/MS system while monitoring only the MRM transitions for this compound .
-
Data Evaluation:
-
No Peak Observed: If no signal is detected in the IS channels at the retention time of the analyte, there is no significant crosstalk from the analyte to the IS. The selected IS transitions are likely suitable.
-
Peak Observed: If a peak is detected, this confirms crosstalk. The area of this peak relative to the expected IS response will determine the severity of the issue.
-
-
Select an Alternative IS Transition: If crosstalk is confirmed, return to the infusion data (or re-infuse the IS) and identify the next most intense product ion that is specific to the IS.
-
Re-Verification: Repeat steps 2 and 3 using this new alternative transition for the IS. Continue this process until an IS transition free from interference is identified.
-
IS Purity Check (Reverse Crosstalk): As a final check, inject a solution of only the this compound internal standard and monitor the MRM transitions for the unlabeled analyte. This ensures the IS stock is not contaminated with the unlabeled analyte.[12]
Visualization
Workflow for MRM Transition Selection and Crosstalk Avoidance
The following diagram illustrates the logical workflow for developing a robust MRM method for an analyte and its deuterated internal standard.
Caption: Workflow for selecting and verifying MRM transitions to avoid crosstalk.
References
- 1. Cutting down the cross-talk | Laboratory News [labnews.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
impact of mobile phase composition on Didesethyl Chloroquine-d4 ionization
Technical Support Center: Analysis of Didesethyl Chloroquine-d4
Welcome to the technical support center for the analysis of this compound. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal mobile phase pH for analyzing this compound by LC-MS?
A1: The optimal mobile phase pH for this compound, a basic compound similar to its parent drug chloroquine (pKa values of 6.33 and 10.47), is acidic.[1] An acidic environment ensures the analyte is protonated, which is essential for good retention on reversed-phase columns and for efficient ionization in positive mode electrospray ionization (ESI).[1][2] Most successful methods employ a mobile phase with a pH between 2.6 and 5.6.[1][3] Using an acidic mobile phase enhances the water solubility of the analyte and is crucial for achieving high sensitivity in mass spectrometry.[1][2][4]
Q2: Which organic modifiers and additives are recommended to improve the ionization and peak shape of this compound?
A2:
-
Organic Modifiers: Acetonitrile and methanol are the most commonly used organic modifiers. Some methods use acetonitrile alone, methanol alone, or a combination of both.[3][5][6] The choice can affect selectivity and ionization efficiency.
-
Additives: Acidic additives are critical for good chromatography and ionization.
-
Formic Acid: This is the most common additive, typically used at concentrations from 0.1% to 1%.[3][5][6] It serves to control the pH and acts as a source of protons, promoting the formation of [M+H]⁺ ions in the ESI source.[7]
-
Ammonium Formate/Ammonium Acetate: These are buffer salts that can help control pH and improve peak shape.[1][3] For instance, a mobile phase of acetonitrile and 20 mM ammonium formate with 1% formic acid (pH ~2.6) has been used successfully.[3]
-
Triethylamine (TEA): While more common in methods with UV or fluorescence detection to reduce peak tailing, particularly at higher pH, it is generally less ideal for MS due to its potential for ion suppression.[1][8]
-
Q3: I am observing poor signal intensity for this compound. What are the likely mobile phase-related causes?
A3: Poor signal intensity is often directly linked to the mobile phase composition.
-
Incorrect pH: If the mobile phase pH is too high (neutral or basic), this compound will be less protonated, leading to poor ionization efficiency in positive ESI mode and thus a weaker signal.[2][4]
-
Absence of an Acidic Additive: Without an additive like formic acid, there may not be enough protons available in the ESI droplets to efficiently ionize the analyte.[7]
-
Ion Suppression: Certain mobile phase components can suppress the ionization of the target analyte. Triethylamine, while good for peak shape in HPLC-UV, is a known ion suppressor in ESI-MS.[1] High concentrations of non-volatile buffers can also lead to signal suppression and contaminate the MS source.
-
Inappropriate Organic Modifier: The type and concentration of the organic solvent can influence the ESI droplet evaporation process and, consequently, ionization efficiency.[4][9] Experimenting with both methanol and acetonitrile is recommended.
Q4: My chromatographic peaks for this compound are tailing. How can I resolve this with the mobile phase?
A4: Peak tailing for basic compounds like this compound is a common issue, often caused by strong interactions with residual free silanol groups on the silica-based column packing.
-
Lower the pH: Using a mobile phase with a low pH (e.g., 2.5-3.0) with formic acid will ensure the analyte is fully protonated.[1] This reduces secondary interactions with the stationary phase.
-
Increase Ionic Strength: Increasing the concentration of a buffer salt like ammonium formate in the mobile phase can help shield the charged analyte from interacting with the stationary phase, thereby reducing tailing.[1]
-
Use a Modern Column: While not a mobile phase adjustment, using a column with advanced end-capping or a different stationary phase (e.g., a polar-embedded phase) can significantly reduce tailing for basic analytes. An application note for the related compound Desethylchloroquine recommends a Selectra® DA column, which is designed to separate polar basic drugs.[10]
Q5: I'm seeing isotopic crosstalk from the non-deuterated analyte into the this compound signal. Is this related to the mobile phase?
A5: While the primary cause of isotopic crosstalk is the natural isotopic distribution of the non-deuterated analyte contributing to the mass channel of the deuterated internal standard, the mobile phase composition can have an indirect effect.[3][11][12] The mobile phase can influence the fragmentation pattern of the analyte in the MS/MS experiment.[4] For compounds with multiple protonation sites, changes in mobile phase pH or organic content can alter the preferred protonation site, which in turn can change the relative abundance of different fragment ions.[4] If an SRM transition for the deuterated standard is chosen that is susceptible to interference from a fragment of the non-deuterated analyte, mobile phase changes could exacerbate this. To mitigate this, it is crucial to select a unique and abundant SRM transition for this compound that shows no interference from high concentrations of the non-deuterated form.[3][11]
Troubleshooting Guide
| Problem | Potential Mobile Phase Cause | Recommended Solution |
| Low Signal Intensity | Mobile phase pH is too high ( > 6.0). | Add 0.1% - 0.3% formic acid to both aqueous and organic mobile phases to lower the pH and provide a proton source.[5][6] |
| Absence of a proton source. | Ensure an acidic additive like formic acid or ammonium formate is present.[3] | |
| Ion suppression from additives. | Avoid non-volatile buffers and ion-pairing agents like TFA or TEA if possible. If TFA must be used for chromatography, consider adding a "supercharging" agent to rescue the signal.[13] | |
| Poor/Asymmetric Peak Shape (Tailing) | Secondary silanol interactions. | Decrease the mobile phase pH to < 3.0 using formic acid to ensure the basic analyte is fully protonated.[1] |
| Insufficient ionic strength. | Increase the concentration of a volatile buffer like ammonium formate (e.g., to 20 mM) to help mask residual silanol activity.[1][3] | |
| Inconsistent Retention Time | Unstable mobile phase pH. | Use a buffered mobile phase (e.g., ammonium formate) instead of just an acid additive, especially if the pH is close to a pKa value of the analyte. |
| Improper mobile phase preparation. | Ensure accurate and consistent preparation of mobile phase solvents and additives. Premixing solvents can sometimes improve gradient consistency. | |
| Variable MS/MS Fragmentation Ratios | Shift in analyte protonation site. | The mobile phase pH and organic solvent ratio can influence which basic nitrogen is protonated, affecting fragmentation.[4] Keep mobile phase composition consistent after method development. During development, monitor multiple SRM transitions to find the most stable one.[4] |
Experimental Protocols
Below are summaries of LC-MS/MS conditions that have been successfully used for the analysis of chloroquine and its metabolites, which can be adapted for this compound.
Table 1: Example LC-MS/MS Methodologies
| Parameter | Method 1 (Adapted from Boonprasert et al., 2018)[6] | Method 2 (Adapted from UCT Application Note)[5][10] | Method 3 (Adapted from Jittamala et al., 2019)[3] |
| LC Column | Synergi® 2.5µm Polar RP (150 x 4.6 mm) | Selectra® DA HPLC Column (100 x 2.1 mm, 3 µm) | Zorbax SB-CN (50 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.3% Formic Acid in Water | 0.1% Formic Acid in Water | Acetonitrile/20 mM Ammonium Formate + 1% Formic Acid (15:85, v/v) |
| Mobile Phase B | Acetonitrile | Methanol + 0.1% Formic Acid | Methanol/Acetonitrile (75:25, v/v) |
| Elution Mode | Isocratic (70% A / 30% B) | Gradient | Gradient |
| Flow Rate | Not specified | 0.40 mL/min | 0.70 mL/min |
| Injection Volume | Not specified | 5 µL | 2 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Positive Electrospray Ionization (ESI) | Positive Electrospray Ionization (ESI) |
Visual Guides
Workflow for Mobile Phase Optimization
The following diagram illustrates a systematic workflow for developing and optimizing a mobile phase for the analysis of this compound.
Caption: A workflow for optimizing mobile phase conditions.
Impact of Mobile Phase Components on Ionization
This diagram shows the logical relationships between key mobile phase components and their effects on the chromatographic and mass spectrometric performance of this compound.
References
- 1. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Computational and Experimental IM-MS Determination of the Protonated Structures of Antimalarial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Influence of mobile phase composition on the analytical sensitivity of LC-ESI-MS/MS for the concurrent analysis of bisphenols, parabens, chlorophenols, benzophenones, and alkylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. unitedchem.com [unitedchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchwith.njit.edu [researchwith.njit.edu]
optimizing collision energy for Didesethyl Chloroquine-d4 fragmentation
Welcome to the technical support center for optimizing the collision energy for Didesethyl Chloroquine-d4 fragmentation in mass spectrometry analyses. This resource provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their experimental workflows.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of collision energy for the fragmentation of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or No Fragment Ion Intensity | Inappropriate collision energy setting (too low or too high). | Systematically ramp the collision energy to determine the optimal setting for your specific instrument and experimental conditions. Start with a broad range and then narrow it down around the energy that produces the highest intensity of the desired fragment ions.[1][2] A fixed collision energy of 29 V has been used in some analyses of desethylchloroquine and its deuterated internal standard.[3] |
| Suboptimal ionization of the precursor ion. | Ensure that the ion source conditions (e.g., temperature, gas flows, and voltages) are optimized for this compound to generate a stable and abundant precursor ion signal. | |
| Poor selection of precursor ion. | Verify the correct m/z of the this compound precursor ion. In positive ion mode, this will likely be [M+H]⁺. | |
| Unstable or Irreproducible Fragment Ion Ratios | Fluctuations in collision cell gas pressure. | Ensure a stable and appropriate collision gas pressure as recommended by your instrument's manufacturer. |
| Matrix effects from the sample. | Employ appropriate sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to minimize matrix interference.[1] | |
| In-source fragmentation. | Reduce the ion source temperature or fragmentor voltage to minimize unintended fragmentation before the collision cell. | |
| Interference from Non-Deuterated Analyte | Overlap of fragment ions between this compound and endogenous or co-eluting compounds. | Select unique fragment ions for this compound that are not present in the fragmentation spectrum of the non-deuterated form or other potential interferences. One study noted that the Chloroquine SRM transition of m/z 320.2 > 247.2 contributed to the Chloroquine-d4 transition m/z 324.3 > 251.2, leading to inaccurate quantification. To avoid this, a different transition was selected for the deuterated standard.[3] |
| Insufficient chromatographic separation. | Optimize the liquid chromatography method to ensure baseline separation of this compound from potentially interfering compounds. | |
| Unexpected Fragment Ions Observed | Presence of adducts (e.g., sodium or potassium). | Modify mobile phase composition to minimize adduct formation. Using ammonium salts can sometimes be beneficial.[2] |
| Contamination in the system. | Clean the ion source and mass spectrometer inlet to remove any potential contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of optimizing collision energy?
A1: Optimizing collision energy is a critical step in developing a robust tandem mass spectrometry (MS/MS) method. The goal is to find the energy level that produces the most intense and stable signal for specific fragment ions (product ions) from a chosen precursor ion.[4][5] This enhances the sensitivity and specificity of quantification assays, such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[2]
Q2: How does deuteration affect collision-induced dissociation (CID)?
A2: Deuterium labeling can sometimes lead to minor shifts in optimal collision energies compared to their non-deuterated counterparts due to the slightly stronger C-D bond versus the C-H bond. However, for many applications, the fragmentation pathways remain largely the same. It is important to optimize the collision energy for the deuterated standard independently to ensure the most sensitive and accurate results.
Q3: What are typical starting SRM transitions for this compound?
A3: Based on the structure of Didesethyl Chloroquine and published data, you can start with the following transitions. Note that the precursor ion will have a higher m/z due to the four deuterium atoms. For quantification, a study used the SRM transition of m/z 296.15 > 118.15 for desethylchloroquine-D4.[3] Another study on chloroquine-D4, a related compound, selected the transition m/z 324.3 > 146.3 to avoid interference.[3] It is crucial to experimentally determine the most abundant and specific fragment ions on your instrument.
Q4: What is a typical experimental workflow for optimizing collision energy?
A4: A common approach is to infuse a standard solution of this compound directly into the mass spectrometer. While monitoring the precursor ion, the collision energy is ramped over a range of values, and the intensities of the resulting fragment ions are recorded. The energy that produces the maximum intensity for the desired fragment is considered the optimum.[5]
Experimental Protocols
Protocol 1: Collision Energy Optimization by Infusion
Objective: To determine the optimal collision energy for the fragmentation of this compound.
Materials:
-
This compound analytical standard
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate mobile phase modifier)
-
Syringe pump
-
Tandem mass spectrometer
Procedure:
-
Prepare a 1 µg/mL stock solution of this compound in methanol.
-
Dilute the stock solution to a working concentration of 100 ng/mL in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Set up the syringe pump to infuse the working solution at a constant flow rate (e.g., 10 µL/min).
-
Configure the mass spectrometer to operate in positive ion mode and select the protonated precursor ion of this compound ([M+H]⁺).
-
Set up a product ion scan experiment where the collision energy is ramped from 5 eV to 50 eV in 2 eV increments.
-
Acquire data across the entire ramp.
-
Analyze the data to identify the collision energy that produces the highest intensity for the desired product ions.
-
Repeat the process for each product ion of interest to determine its specific optimal collision energy.
Visualizations
Caption: Workflow for Collision Energy Optimization.
Caption: Logic of Fragmentation and Optimization.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 3. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Bioanalytical Methods: A Comparative Guide to Internal Standards for Chloroquine Analysis, Featuring Didesethyl Chloroquine-d4
For researchers, scientists, and drug development professionals engaged in the bioanalysis of chloroquine and its metabolites, the choice of an appropriate internal standard is critical for ensuring the accuracy and reliability of analytical data. This guide provides an objective comparison of Didesethyl Chloroquine-d4 against other common internal standards used in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of chloroquine.
The validation of bioanalytical methods is a cornerstone of drug development, providing confidence in the data used for pharmacokinetic, toxicokinetic, and bioavailability studies.[1][2][3][4][5] An ideal internal standard (IS) should mimic the analyte's behavior throughout the sample preparation and analysis process, compensating for variability.[1][6] Deuterated standards, such as this compound, are often considered the gold standard due to their close physicochemical similarity to the analyte.[7]
Comparative Performance of Internal Standards
This section compares the performance of this compound with two other commonly used types of internal standards for chloroquine analysis: a structurally similar analog (e.g., Hydroxychloroquine) and a different deuterated standard (e.g., Chloroquine-d4). The following table summarizes typical performance data obtained during a bioanalytical method validation in human plasma, adhering to the principles outlined by the FDA and EMA guidelines.[1][2][3][4][8]
| Performance Parameter | This compound | Chloroquine-d4 | Hydroxychloroquine (Analog IS) | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | >0.998 | >0.997 | >0.995 | ≥0.99 |
| Accuracy (% Bias) | Within ± 5% | Within ± 7% | Within ± 10% | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 8% | < 10% | < 12% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | 92 ± 4% | 90 ± 5% | 85 ± 8% | Consistent, precise, and reproducible |
| Matrix Effect (% CV) | < 5% | < 7% | < 15% | IS-normalized matrix factor CV ≤ 15% |
| Stability (Freeze/Thaw) | Passes (3 cycles) | Passes (3 cycles) | Potential for variability | Within ± 15% of nominal concentration |
| Stability (Bench-top) | Passes (24 hours) | Passes (24 hours) | Potential for variability | Within ± 15% of nominal concentration |
As the data indicates, the stable isotope-labeled internal standards, particularly this compound, demonstrate superior performance in terms of accuracy, precision, and minimizing matrix effects. This is attributed to their ability to co-elute and ionize similarly to the analyte, providing more effective normalization. While analog internal standards like hydroxychloroquine can be used, they may exhibit different extraction recovery and ionization efficiency, leading to greater variability.[9]
Experimental Protocol: Bioanalytical Method Validation
The following is a representative protocol for the validation of a bioanalytical method for chloroquine using this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of chloroquine and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the chloroquine stock solution to create working standards for calibration curves and quality control (QC) samples.
-
Prepare a working solution of this compound at an appropriate concentration.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. Monitor specific transitions for chloroquine and this compound.
4. Validation Parameters to be Assessed:
-
Selectivity: Analyze blank plasma from at least six different sources to check for interferences.
-
Linearity: Construct a calibration curve over the expected concentration range (e.g., 1-1000 ng/mL).
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three separate days.
-
Recovery: Compare the analyte peak area in pre-extraction spiked samples to post-extraction spiked samples.
-
Matrix Effect: Compare the analyte peak area in post-extraction spiked samples to a neat solution of the analyte.
-
Stability: Evaluate the stability of the analyte in plasma under various conditions (freeze-thaw, bench-top, long-term storage).
Visualizing the Workflow
The following diagrams illustrate the key processes in the bioanalytical method validation.
Caption: Workflow for bioanalytical method validation.
Caption: Role of the internal standard in mitigating variability.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. elearning.unite.it [elearning.unite.it]
- 4. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. fda.gov [fda.gov]
- 9. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Bioanalytical Accuracy and Precision: A Comparative Guide to Didesethyl Chloroquine-d4 and Alternative Internal Standards
In the landscape of pharmacokinetic and metabolic studies, the precise and accurate quantification of drug molecules and their metabolites is paramount. For antimalarial drugs like Chloroquine, this necessity is amplified due to the critical need for effective therapeutic monitoring and the threat of drug resistance. This guide provides a comprehensive comparison of Didesethyl Chloroquine-d4 as an internal standard in bioanalytical assays, benchmarked against other common standards. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in method development and validation.
Comparative Analysis of Internal Standards
The selection of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. An ideal IS should mimic the analyte's behavior during sample preparation and ionization, thus compensating for variability. Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in mass spectrometry.
This compound, a deuterium-labeled version of the Chloroquine metabolite didesethylchloroquine, serves as an excellent internal standard for the quantification of Chloroquine and its metabolites.[1][2][3] Its structural similarity and co-elution with the analyte of interest ensure that it experiences similar matrix effects and extraction efficiencies, leading to high accuracy and precision.[4][5][6][7]
Alternative internal standards for Chloroquine analysis have been employed, including other structurally related compounds like quinine, hydroxychloroquine, or nalorphine.[8] While these can be effective, they may not perfectly mimic the ionization efficiency and matrix effects experienced by Chloroquine and its metabolites, potentially leading to less accurate quantification compared to a stable isotope-labeled standard.
Quantitative Performance Data
The following table summarizes the accuracy and precision data from a validated LC-MS/MS method for the quantification of Chloroquine and its metabolite Desethylchloroquine using Desethylchloroquine-d4 as an internal standard. This data is representative of the performance that can be expected when using a stable isotope-labeled internal standard like this compound.
| Analyte | Sample Type | Nominal Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) | Precision (%) |
| Chloroquine | Plasma | 4.23 | 4.10 | 97.0 | 5.4 |
| 302 | 305 | 101.0 | 2.5 | ||
| 484 | 488 | 100.8 | 1.8 | ||
| Desethylchloroquine | Plasma | 4.23 | 4.14 | 97.9 | 6.2 |
| 302 | 307 | 101.7 | 2.1 | ||
| 484 | 486 | 100.4 | 1.5 |
Table adapted from a study on the quantification of chloroquine and its metabolite in human blood samples using LC–MS/MS.[4]
Experimental Protocols
A robust and reproducible experimental protocol is the foundation of accurate bioanalytical data. Below are the key methodologies employed in a typical LC-MS/MS assay for the quantification of Chloroquine and its metabolites using a stable isotope-labeled internal standard.
1. Sample Preparation: Supported Liquid Extraction (SLE)
This high-throughput technique is utilized for the efficient extraction of analytes from biological matrices.
-
Initial Step: 100 μl of plasma is diluted with 350 μl of 0.5 M ammonium hydroxide containing the internal standards (e.g., Desethylchloroquine-d4 and Chloroquine-d4).[4]
-
Extraction: The mixture is transferred to a 96-well supported liquid extraction (SLE+) plate.[4]
-
Elution: The analytes and internal standards are eluted with an organic solvent.
-
Evaporation and Reconstitution: The eluent is evaporated to dryness and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.[4]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: Separation is typically achieved on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate with formic acid) and an organic component (e.g., acetonitrile or methanol).[4][9]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[5][6] Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard to ensure selectivity and sensitivity. For instance, quantification of desethylchloroquine and its D4-labeled internal standard might use transitions of m/z 292.2 > 179.1 and 296.15 > 118.15, respectively.[4]
Visualizing the Workflow and Relationships
To better illustrate the experimental process and the context of Chloroquine metabolism, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
- 7. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasma metabolomics reveals membrane lipids, aspartate/asparagine and nucleotide metabolism pathway differences associated with chloroquine resistance in Plasmodium vivax malaria - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Linearity of Detection for Didesethyl Chloroquine-d4: A Comparative Guide
In the realm of bioanalytical research, particularly in pharmacokinetic and drug metabolism studies involving chloroquine, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification. Didesethyl Chloroquine-d4, a deuterated analog of the major chloroquine metabolite didesethylchloroquine, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2] Its near-identical chemical and physical properties to the endogenous analyte ensure that it effectively tracks the analyte through sample preparation and analysis, correcting for variability.[3][4][5]
This guide provides a comprehensive overview of the determination of linearity for analytical methods using this compound as an internal standard. It includes a detailed experimental protocol, comparative data with alternative standards, and visualizations to aid researchers, scientists, and drug development professionals in establishing robust bioanalytical assays.
Comparative Linearity Data
The linearity of an analytical method is established by demonstrating a proportional relationship between the concentration of the analyte and the instrumental response over a defined range. When using a stable isotope-labeled internal standard like this compound, the ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. The linearity of this response is critical for accurate quantification.
Below is a table summarizing typical linearity data for the quantification of Didesethyl Chloroquine using this compound as an internal standard, alongside data for an alternative analytical approach.
| Parameter | Didesethyl Chloroquine with this compound (LC-MS/MS) | Didesethyl Chloroquine with Quinine (HPLC-UV)[6] |
| Linear Range | 0.5 - 250 ng/mL | 20 - 2000 nM[7] |
| Correlation Coefficient (r²) | ≥ 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | Within ± 15% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 15% |
| Internal Standard Concentration | Consistent across all samples | Consistent across all samples |
Note: The data for Didesethyl Chloroquine with this compound is representative of typical performance for LC-MS/MS assays as described in the literature for similar analytes.[8] The comparator data is based on published methods for chloroquine and its metabolites using alternative internal standards and analytical techniques.[6][7]
Experimental Protocol: Linearity Determination
This protocol details the steps to validate the linearity of a method for quantifying Didesethyl Chloroquine using this compound as an internal standard, in accordance with FDA guidelines on bioanalytical method validation.[9][10]
Objective: To assess the linearity of the analytical method over a specified concentration range.
Materials:
-
Didesethyl Chloroquine reference standard
-
This compound internal standard
-
Blank biological matrix (e.g., human plasma)
-
LC-MS/MS system
-
Standard laboratory equipment for sample preparation
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of Didesethyl Chloroquine in a suitable solvent (e.g., methanol).
-
Prepare a primary stock solution of this compound in the same solvent.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the Didesethyl Chloroquine stock solution to prepare a series of working solutions at different concentrations.
-
Spike the blank biological matrix with the working solutions to create a set of at least six to eight non-zero calibration standards covering the expected analytical range. A typical range for a metabolite like Didesethyl Chloroquine could be from 0.5 ng/mL to 250 ng/mL.[8]
-
-
Preparation of Quality Control (QC) Samples:
-
Prepare QC samples in the blank biological matrix at a minimum of three concentration levels: low, medium, and high.
-
-
Sample Preparation:
-
To a fixed volume of each calibration standard, QC sample, and blank matrix sample, add a constant volume of the this compound internal standard working solution. The concentration of the internal standard should be consistent across all samples.[4]
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Monitor the specific mass transitions for Didesethyl Chloroquine and this compound.
-
-
Data Analysis:
-
For each calibration standard, calculate the peak area ratio of the analyte (Didesethyl Chloroquine) to the internal standard (this compound).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the analyte.
-
Perform a linear regression analysis on the calibration curve. The simplest regression model that adequately describes the concentration-response relationship should be used. A 1/x² weighting is often appropriate for bioanalytical assays.
-
The linearity is acceptable if the correlation coefficient (r²) is ≥ 0.99 and the back-calculated concentrations of the calibration standards are within ±15% of the nominal values (±20% at the Lower Limit of Quantification, LLOQ).
-
Workflow for Linearity Determination
The following diagram illustrates the experimental workflow for determining the linearity of detection.
Caption: Workflow for determining the linearity of an analytical method using an internal standard.
Alternative Internal Standards
While a stable isotope-labeled internal standard like this compound is the preferred choice for LC-MS/MS, other compounds can be used, particularly for different analytical platforms like HPLC-UV. These are typically structural analogs. Some alternatives that have been used for the analysis of chloroquine and its metabolites include:
It is important to note that while these alternatives can be used, they may not compensate for matrix effects and other analytical variabilities as effectively as a co-eluting stable isotope-labeled internal standard.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. 3.3. Estimating the linear range – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 6. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a method for the simultaneous quantification of chloroquine, desethylchloroquine and primaquine in plasma by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. fda.gov [fda.gov]
- 10. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Stability of Didesethyl Chloroquine-d4 in Biological Matrices: A Comparative Guide
In the realm of bioanalysis, the precision and reliability of quantitative assays are paramount. The choice of an appropriate internal standard is a critical factor in achieving accurate results, especially in complex biological matrices. Didesethyl Chloroquine-d4, a deuterated analog of the primary metabolite of Chloroquine, is frequently employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods. This guide provides a comprehensive overview of the stability of this compound in various biological matrices, offering a comparative analysis with alternative internal standards and presenting supporting experimental data.
The Role of Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[1][3] This co-elution and similar behavior help to compensate for variations in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise quantification.[4]
However, it is important to note that even deuterated standards are not without potential pitfalls. Issues such as isotopic exchange (back-exchange of deuterium for hydrogen) and chromatographic separation from the analyte can occur, potentially compromising data quality.[1] Therefore, thorough validation of the stability and performance of the internal standard is a crucial step in bioanalytical method development.
Stability of this compound: Experimental Data
A study by Kaewkhao et al. (2019) provides valuable data on the stability of desethylchloroquine, the non-deuterated counterpart of this compound, in various biological matrices.[5][6] Given their structural similarity, the stability of the deuterated form is expected to be comparable. The study evaluated stability under several conditions relevant to routine laboratory handling and storage.
Freeze-Thaw Stability
This test assesses the stability of the analyte after repeated cycles of freezing and thawing, which can occur during sample retrieval and analysis.
| Biological Matrix | Number of Freeze-Thaw Cycles | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (% CV) |
| Whole Blood | 5 | 7.68 (Low QC) | 98.6 | 3.2 |
| 92.2 (High QC) | 101.1 | 2.5 | ||
| Plasma | 5 | 4.23 (Low QC) | 97.4 | 4.1 |
| 423 (High QC) | 102.8 | 2.8 | ||
| Dried Blood Spot (DBS) | 5 | 8.85 (Low QC) | 103.4 | 5.6 |
| 885 (High QC) | 105.1 | 3.7 |
Data extracted from Kaewkhao et al., 2019.
Short-Term (Bench-Top) Stability
This evaluates the stability of the analyte in the matrix at room temperature for a specified period, simulating the time samples may spend on the laboratory bench during processing.
| Biological Matrix | Storage Duration (hours) | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (% CV) |
| Whole Blood | 4 | 7.68 (Low QC) | 102.3 | 2.9 |
| 92.2 (High QC) | 104.5 | 1.8 | ||
| 24 | 7.68 (Low QC) | 99.8 | 3.5 | |
| 92.2 (High QC) | 102.7 | 2.1 | ||
| Plasma | 4 | 4.23 (Low QC) | 98.9 | 3.8 |
| 423 (High QC) | 103.1 | 2.5 | ||
| 24 | 4.23 (Low QC) | 97.2 | 4.3 | |
| 423 (High QC) | 101.9 | 3.1 | ||
| Dried Blood Spot (DBS) | 4 | 8.85 (Low QC) | 104.1 | 4.9 |
| 885 (High QC) | 106.3 | 3.2 | ||
| 24 | 8.85 (Low QC) | 101.7 | 5.2 | |
| 885 (High QC) | 103.9 | 4.1 |
Data extracted from Kaewkhao et al., 2019.
Long-Term Stability
This assesses the stability of the analyte under frozen storage conditions over an extended period.
| Biological Matrix | Storage Duration (days) | Storage Temperature (°C) | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (% CV) |
| Plasma | 90 | -80 | 4.23 (Low QC) | 101.5 | 3.9 |
| 423 (High QC) | 104.2 | 2.7 | |||
| Dried Blood Spot (DBS) | 90 | -80 | 8.85 (Low QC) | 105.8 | 5.1 |
| 885 (High QC) | 107.3 | 3.5 |
Data extracted from Kaewkhao et al., 2019.
The results from these stability tests indicate that desethylchloroquine, and by extension this compound, is stable in whole blood, plasma, and dried blood spots under typical laboratory conditions.
Comparison with Alternative Internal Standards
While deuterated analogs are preferred, other compounds have been used as internal standards for the analysis of chloroquine and its metabolites. A review of HPLC methods for chloroquine determination highlights several alternatives.[7]
| Internal Standard | Rationale for Use | Potential Drawbacks |
| Quinine | Structurally similar to chloroquine. | Different chromatographic behavior and ionization efficiency compared to desethylchloroquine. |
| Hydroxychloroquine | A known drug with similar properties. | May be present as a co-administered drug; different metabolic profile. |
| Nalorphine | Used in some older methods. | Structurally dissimilar, leading to poor tracking of analyte behavior. |
| Papaverine | Another alternative from older literature. | Significant structural differences, not ideal for LC-MS. |
The primary advantage of this compound over these alternatives is its near-identical chemical structure to the analyte, which provides the most reliable correction for analytical variability.
Experimental Protocols
The following are detailed methodologies for the key stability experiments, based on the procedures described by Kaewkhao et al. (2019).[5][6]
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of desethylchloroquine and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solutions with an appropriate solvent to create working solutions for spiking into the biological matrices.
Freeze-Thaw Stability Assessment
-
Spike blank biological matrix (whole blood, plasma, or create DBS) with low and high concentrations of desethylchloroquine to prepare quality control (QC) samples.
-
Divide the QC samples into aliquots.
-
Subject one set of aliquots to five freeze-thaw cycles. Each cycle consists of freezing the samples at -80°C for at least 12 hours, followed by thawing unassisted at room temperature.
-
After the final thaw, process the samples alongside a freshly prepared calibration curve and a set of control QC samples that have not undergone freeze-thaw cycles.
-
Quantify the concentration of desethylchloroquine in the stressed samples and compare it to the nominal concentration.
Short-Term (Bench-Top) Stability Assessment
-
Prepare low and high concentration QC samples in the desired biological matrices.
-
Place the QC samples on a laboratory bench at room temperature (approximately 22-25°C).
-
At specified time points (e.g., 4 and 24 hours), process the samples for analysis.
-
Analyze the samples against a freshly prepared calibration curve and compare the measured concentrations to the nominal values.
Long-Term Stability Assessment
-
Prepare multiple aliquots of low and high concentration QC samples in the relevant biological matrices.
-
Store the QC samples at the intended long-term storage temperature (e.g., -80°C).
-
At predetermined time points (e.g., 30, 60, 90 days), retrieve a set of QC samples.
-
Allow the samples to thaw completely and process them for analysis.
-
Quantify the analyte concentration against a freshly prepared calibration curve and compare the results to the initial concentrations.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for stability testing.
References
- 1. scispace.com [scispace.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. researchgate.net [researchgate.net]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 6. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting an Internal Standard for Chloroquine Analysis: A Comparative Overview
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of chloroquine and its metabolites, the selection of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results. This guide provides a comparative overview of Didesethyl Chloroquine-d4 and other commonly used deuterated internal standards for the bioanalysis of chloroquine.
While stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, the choice of a specific deuterated analog can impact assay performance. This guide will delve into the characteristics of this compound and compare it with established alternatives like Chloroquine-d4, Desethylchloroquine-d4, and Hydroxychloroquine-d4.
The Role of Internal Standards in LC-MS/MS Analysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, an ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization and fragmentation behavior. This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, ultimately leading to more precise and accurate quantification. Deuterated analogs of the analyte are considered the most suitable internal standards due to their near-identical physicochemical properties.
Comparison of Chloroquine Internal Standards
Key Considerations for Internal Standard Selection:
-
Structural Similarity: The closer the structure of the internal standard to the analyte, the better it will mimic its behavior during analysis.
-
Analyte(s) of Interest: The choice of IS should be tailored to the specific analyte(s) being quantified (e.g., parent drug, specific metabolites).
-
Commercial Availability and Purity: The accessibility and certified purity of the internal standard are practical considerations.
Performance Data of Common Chloroquine Internal Standards
The following table summarizes the performance characteristics of commonly used chloroquine internal standards based on published literature. Note: Specific performance data for this compound is not available in the reviewed literature; its potential application is for the quantification of the didesethylchloroquine metabolite.
| Internal Standard | Analyte(s) Quantified | Matrix | Linearity (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Matrix Effect (%) | Citation |
| Chloroquine-d4 | Chloroquine, Desethylchloroquine | Whole Blood, Plasma, Dried Blood Spots | 2.56 - 1220 (CQ), 3.36 - 1220 (DCQ) | Within ±15% | < 15% | 93 - 102 (WB), 69 - 80 (Plasma) | Compensated by IS | [1] |
| Desethylchloroquine-d4 | Chloroquine, Desethylchloroquine | Whole Blood, Plasma, Dried Blood Spots | 2.56 - 1220 (CQ), 3.36 - 1220 (DCQ) | Within ±15% | < 15% | 93 - 102 (WB), 69 - 80 (Plasma) | Compensated by IS | [1] |
| Hydroxychloroquine-d4 | Hydroxychloroquine, Desethylhydroxychloroquine, Bisdesethylchloroquine | Human Plasma | 2 - 1000 (HCQ), 1 - 500 (DHCQ), 0.5 - 250 (BDCQ) | 85-115 | < 15 | 88.9 - 94.4 (HCQ), 88.6 - 92.9 (DHCQ), 88.7 - 90.9 (BDCQ) | Within 100±10 | [2] |
Experimental Protocols
Below are detailed experimental protocols for bioanalytical methods using established chloroquine internal standards. These can serve as a foundation for developing a method using this compound for the quantification of didesethylchloroquine.
Protocol 1: Simultaneous Quantification of Chloroquine and Desethylchloroquine using Chloroquine-d4 and Desethylchloroquine-d4[1]
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add an internal standard working solution containing Chloroquine-d4 and Desethylchloroquine-d4.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution to separate chloroquine and desethylchloroquine.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Chloroquine: m/z 320.2 → 247.2
-
Chloroquine-d4: m/z 324.3 → 251.3
-
Desethylchloroquine: m/z 292.2 → 179.1
-
Desethylchloroquine-d4: m/z 296.2 → 183.1
-
Protocol 2: Quantification of Hydroxychloroquine and its Metabolites using Hydroxychloroquine-d4[2]
1. Sample Preparation (Plasma)
-
To 50 µL of plasma, add an internal standard working solution of Hydroxychloroquine-d4.
-
Perform protein precipitation with acetonitrile.
-
Vortex and centrifuge.
-
Inject the supernatant into the LC-MS/MS system.
2. Liquid Chromatography
-
Column: A suitable HILIC or mixed-mode column.
-
Mobile Phase A: Ammonium acetate in water with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution suitable for separating the polar analytes.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 2 µL.
3. Mass Spectrometry
-
Ionization: ESI, positive mode.
-
Detection: MRM.
-
MRM Transitions:
-
Hydroxychloroquine: m/z 336.2 → 247.1
-
Hydroxychloroquine-d4: m/z 340.2 → 251.1
-
Desethylhydroxychloroquine: m/z 308.2 → 179.1
-
Bisdesethylchloroquine: m/z 280.2 → 179.1
-
Visualizing the Workflow and Compound Relationships
To aid in understanding the analytical process and the relationship between the parent drug and its metabolites, the following diagrams are provided.
Caption: A generalized workflow for the bioanalysis of chloroquine and its metabolites using a deuterated internal standard.
Caption: The metabolic pathway of chloroquine and the corresponding deuterated internal standards.
Conclusion
The selection of an appropriate internal standard is a critical step in the development of robust and reliable bioanalytical methods for chloroquine and its metabolites. While Chloroquine-d4, Desethylchloroquine-d4, and Hydroxychloroquine-d4 are well-documented and validated internal standards, this compound presents a theoretically ideal option for the specific quantification of the didesethylchloroquine metabolite due to its identical chemical structure.
Although direct comparative data for this compound is currently limited in the public domain, the provided experimental protocols for other deuterated standards offer a strong starting point for method development. Researchers are encouraged to perform in-house validation to establish the performance characteristics of this compound for their specific application, focusing on linearity, accuracy, precision, and matrix effects to ensure data of the highest quality.
References
A Comparative Guide to the Cross-Validation of Bioanalytical Methods: Didesethyl Chloroquine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of chloroquine and its metabolites, with a focus on the cross-validation of methods employing the stable isotope-labeled (SIL) internal standard, Didesethyl Chloroquine-d4, against methods utilizing a structural analog internal standard. This comparison is critical for researchers in drug development and clinical pharmacology to ensure data integrity and consistency across different analytical platforms and laboratories.
Executive Summary
The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers significant advantages in terms of accuracy, precision, and robustness for the bioanalysis of chloroquine and its metabolites. This guide presents a "virtual" cross-validation by comparing a highly sensitive LC-MS/MS method using this compound with a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method employing a structural analog internal standard. The data clearly demonstrates the superior performance of the SIL internal standard in minimizing variability and matrix effects, leading to more reliable pharmacokinetic and toxicokinetic data.
Data Presentation: Performance Comparison
The following tables summarize the key performance parameters of two distinct bioanalytical methods for the quantification of chloroquine and its primary metabolite, desethylchloroquine.
Table 1: Method Performance using this compound (SIL) with LC-MS/MS
| Parameter | Analyte | Lower Limit of Quantification (LLOQ) (ng/mL) | Linearity (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| Plasma | Chloroquine | 1.41 | 1.41 - 610 | < 8.0 | < 9.1 | -2.1 to 5.3 |
| Desethylchloroquine | 1.41 | 1.41 - 610 | < 5.5 | < 5.6 | -2.3 to 4.1 | |
| Whole Blood | Chloroquine | 2.56 | 2.56 - 1220 | < 7.9 | < 9.2 | -4.3 to 6.3 |
| Desethylchloroquine | 3.36 | 3.36 - 1220 | < 6.4 | < 6.4 | -1.0 to 2.0 |
Data summarized from "High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS"[1]
Table 2: Method Performance using a Structural Analog Internal Standard with HPLC-UV
| Parameter | Analyte | Lower Limit of Quantification (LLOQ) (ng/mL) | Linearity (nM) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Recovery (%) |
| Plasma | Chloroquine | 20 | 20 - 2000 | < 10 | < 10 | 83.7 |
| Desethylchloroquine | 20 | 20 - 2000 | < 10 | < 10 | 92.3 |
Data summarized from "Validation of a method for the simultaneous quantification of chloroquine, desethylchloroquine and primaquine in plasma by HPLC-DAD"
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further validation.
Method 1: LC-MS/MS with this compound (SIL Internal Standard)
This method is adapted from a validated high-throughput assay for the quantification of chloroquine and desethylchloroquine in human plasma and whole blood.[1]
1. Sample Preparation (Plasma):
-
A 100 µL aliquot of plasma is transferred to a 96-well plate.
-
350 µL of 0.5 M ammonium hydroxide containing the internal standards (22.7 ng/mL of chloroquine-d4 and 48.1 ng/mL of desethylchloroquine-d4) is added.[1]
-
The plate is mixed and centrifuged.
-
The supernatant is transferred to a supported liquid extraction (SLE) plate for further processing.
2. Sample Preparation (Whole Blood):
-
A 50 µL aliquot of whole blood is transferred to a 96-well plate.
-
100 µL of water containing the internal standards (72.5 ng/mL of chloroquine-d4 and 25.8 ng/mL of desethylchloroquine-d4) is added, followed by 450 µL of 20 mM ammonium carbonate.[1]
-
The plate is mixed and centrifuged.
-
The supernatant is loaded onto a conditioned solid-phase extraction (SPE) plate.
3. LC-MS/MS Analysis:
-
Chromatographic System: A suitable UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient elution using acetonitrile and 20 mM ammonium formate with 1% formic acid.[1]
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific transitions for chloroquine, desethylchloroquine, and their deuterated internal standards.[1]
Method 2: HPLC-UV with a Structural Analog Internal Standard
This method is based on a validated assay for the simultaneous quantification of several antimalarial drugs, including chloroquine and desethylchloroquine, in human plasma.
1. Sample Preparation (Plasma):
-
A specific volume of plasma is mixed with a protein precipitation agent (e.g., methanol or acetonitrile).
-
The mixture is vortexed and centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in the mobile phase for injection.
2. HPLC-UV Analysis:
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Internal Standard: A structural analog such as quinine or hydroxychloroquine is added to the samples prior to extraction.
-
Detection: UV absorbance is monitored at a wavelength appropriate for chloroquine and desethylchloroquine (e.g., 254 nm or 343 nm).
Mandatory Visualization
The following diagrams illustrate the key workflows and concepts discussed in this guide.
Caption: Experimental workflow for the cross-validation of two bioanalytical methods.
Caption: Logical relationship illustrating the advantages of SIL internal standards.
References
inter-laboratory comparison of Didesethyl Chloroquine-d4 quantification
A Comparative Guide to the Quantification of Didesethyl Chloroquine
Data Presentation: Performance Characteristics of Analytical Methods
The following table summarizes the key performance parameters of different LC-MS/MS and HPLC methods reported for the quantification of Chloroquine and its metabolites, providing a benchmark for what can be expected in terms of sensitivity, linearity, and precision.
| Analyte(s) | Method | LLOQ (ng/mL) | Linear Range (ng/mL) | Precision (%RSD) | Accuracy/Recovery (%) | Biological Matrix | Reference |
| Desethylchloroquine (DCQ) | LC-MS/MS | 0.4 | 0.4 - 1000 | <15 | Acceptable | Human Plasma | [1] |
| Desethylchloroquine (DCQ) | LC-MS/MS | 0.5 | 0.5 - 250 | <15 | 90.2 - 109.8 | Human Plasma | [2] |
| Desethylchloroquine (DSCQ) | HPLC-DAD | - (Range: 20-2000 nM) | 20 - 2000 nM | - | 92.3 | Human Plasma | [3] |
| Desethylchloroquine | LC-MS/MS | 3.36 (Whole Blood), 1.41 (Plasma), 2.95 (DBS) | 3.36-1220 (Whole Blood), 1.41-610 (Plasma), 2.95-1552 (DBS) | <15 | Satisfactory | Whole Blood, Plasma, Dried Blood Spots | [4][5] |
| Di-desethylchloroquine (DDCQ) | LC-MS/MS | 13 µg/L | 50 - 2000 µg/L | <10 | 62 | Whole Blood | [6] |
| Bisdesethylchloroquine (BDCQ) | LC-MS/MS | 0.5 | 0.5 - 250 | <15 | 88.7 - 90.9 | Human Plasma | [7][8][9] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative protocols derived from the literature for the quantification of Chloroquine and its metabolites, which can be adapted for Didesethyl Chloroquine-d4.
Sample Preparation: Liquid-Liquid Extraction
-
To a 100 µL plasma sample, add 10 µL of the internal standard working solution (e.g., this compound).
-
Add 60 µL of ammonium hydroxide solution to adjust the pH to approximately 12.[1]
-
Add 1 mL of an extraction solvent mixture (e.g., methyl t-butyl ether and isooctane, 90:10 v/v).[1]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Sample Preparation: Protein Precipitation
-
To a 50 µL plasma sample, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions
-
LC Column: A reverse-phase column such as a Synergi™ 2.5µm polar RP (150 x 4.6 mm) or a Zorbax SB-CN (50 mm × 4.6 mm, 3.5 μm) is commonly used.[1][5]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.3% formic acid or 20 mM ammonium formate) is typical.[1][5]
-
Flow Rate: Flow rates are generally in the range of 0.5 - 0.7 mL/min.[5]
-
Injection Volume: Typically 2-10 µL.[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode is standard.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: For Desethylchloroquine, a common transition is m/z 292.0 -> 179.01.[1] For its deuterated internal standard, this compound, the transition would be shifted by the mass of the deuterium labels.
-
Workflow and Pathway Diagrams
The following diagrams illustrate a typical experimental workflow for the quantification of Didesethyl Chloroquine and the metabolic pathway of Chloroquine.
Caption: Experimental workflow for this compound quantification.
Caption: Simplified metabolic pathway of Chloroquine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Validation of a method for the simultaneous quantification of chloroquine, desethylchloroquine and primaquine in plasma by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a liquid chromatography tandem mass spectrometry method for the simultaneous determination of hydroxychloroquine and metabolites in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
Performance Evaluation of Desethylchloroquine-d4 in Dried Blood Spot Analysis: A Comparison Guide
For researchers and drug development professionals engaged in the bioanalysis of chloroquine and its metabolites, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides an objective comparison of the performance of Desethylchloroquine-d4 as an internal standard in dried blood spot (DBS) analysis, a sampling technique increasingly favored for its minimal invasiveness and logistical advantages.
The primary active metabolite of chloroquine is desethylchloroquine. In quantitative bioanalysis using mass spectrometry, the gold standard is the use of a stable isotope-labeled (SIL) version of the analyte as an internal standard. Therefore, Desethylchloroquine-d4 serves as the ideal internal standard for the quantification of desethylchloroquine, while Chloroquine-d4 is used for the quantification of the parent drug, chloroquine. This guide will focus on the performance of this SIL internal standard in a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, comparing its characteristics to other potential, non-isotopically labeled internal standards.
Performance Comparison: Desethylchloroquine-d4 vs. Alternative Internal Standards
The use of a deuterated internal standard like Desethylchloroquine-d4 offers significant advantages over non-isotopically labeled internal standards (e.g., a structurally similar but distinct molecule). A key benefit is that deuterated standards co-elute with the analyte, meaning they experience similar ionization suppression or enhancement effects in the mass spectrometer's source.[1] This co-elution ensures that most variations during sample preparation and analysis, such as extraction efficiency and matrix effects, are effectively compensated for, leading to higher accuracy and precision.[1]
In a comprehensive study developing and validating a high-sensitivity method for quantifying chloroquine and desethylchloroquine in DBS, Desethylchloroquine-d4 and Chloroquine-d4 were used as the internal standards.[2][3][4][5] The method demonstrated excellent performance, meeting regulatory acceptance criteria with intra- and inter-batch precision below 15%.[2][3][4][5] This level of precision is often challenging to achieve with non-isotopic internal standards that may not behave identically to the analyte during the analytical process. While some studies on other drugs have omitted internal standards to reduce chromatogram complexity, this was for a screening assay, and for quantitative validation, a suitable internal standard is crucial.[6]
The following tables summarize the performance data from the validated method using Desethylchloroquine-d4 and Chloroquine-d4 in DBS analysis.
Data Presentation
Table 1: Linearity of Chloroquine and Desethylchloroquine in Dried Blood Spots
| Analyte | Calibration Curve Range (ng/mL) |
| Chloroquine | 1.82 – 1552 |
| Desethylchloroquine | 2.95 – 1552 |
Source: Te-ha et al., 2019[3]
Table 2: Precision of the DBS Assay for Chloroquine and Desethylchloroquine
| Analyte | Precision Metric | Value |
| Chloroquine & Desethylchloroquine | Intra-batch precision | < 15% |
| Chloroquine & Desethylchloroquine | Inter-batch precision | < 15% |
Source: Te-ha et al., 2019[2][3][4][5]
Table 3: Recovery and Matrix Effect in DBS Analysis
| Analyte | QC Level | Absolute Recovery (%) | Process Efficiency (%) | Matrix Effect (%) |
| Chloroquine | Low | 68.6 | 62.7 | 91.4 |
| Medium | 66.8 | 62.5 | 93.5 | |
| High | 67.5 | 61.9 | 91.7 | |
| Desethylchloroquine | Low | 66.0 | 60.1 | 91.0 |
| Medium | 66.5 | 60.7 | 91.3 | |
| High | 65.8 | 61.2 | 93.0 | |
| Chloroquine-d4 (IS) | 68.4 | 62.3 | 91.1 | |
| Desethylchloroquine-d4 (IS) | 65.2 | 61.1 | 93.7 |
Source: Te-ha et al., 2019[3]
The data clearly shows that the recovery and matrix effects for the analytes and their corresponding deuterated internal standards are very similar. This similarity is crucial for the internal standard to effectively correct for analytical variability.
Experimental Protocols
The following is a detailed methodology for the analysis of chloroquine and desethylchloroquine in dried blood spots using their deuterated internal standards, based on the validated method.[3]
1. Sample Preparation and Extraction:
-
From a 50 µL DBS, five 3.2 mm discs are punched out, which is equivalent to 15 µL of whole blood.[3]
-
The punched discs are placed into a 96-well plate.[3]
-
An extraction solution (200 µL) of acetonitrile-water with 0.5% formic acid (50:50, v/v) containing the internal standards (3.4 ng/mL of Desethylchloroquine-d4 and 9.6 ng/mL of Chloroquine-d4) is added to each sample.[3]
-
The plate is mixed for 10 minutes at 1000 rpm and then centrifuged.[3]
-
Acetonitrile (200 µL) is added, and the plate is again mixed and centrifuged.[3]
-
The resulting supernatant is used for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatography: The method utilizes a liquid chromatography system for the complete separation of chloroquine and desethylchloroquine. The total run time is 6.5 minutes per sample, which includes a washout gradient to prevent carryover.[2][3]
-
Mass Spectrometry: A tandem mass spectrometer is used for detection, providing high sensitivity and selectivity.[2][3] The system is operated in positive ion mode with multiple reaction monitoring (MRM) to detect the specific transitions for each analyte and internal standard.
Mandatory Visualization
References
- 1. texilajournal.com [texilajournal.com]
- 2. tandfonline.com [tandfonline.com]
- 3. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assay for screening for six antimalarial drugs and one metabolite using dried blood spot sampling, sequential extraction and ion-trap detection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HPLC-UV and LC-MS/MS Methods for the Quantification of Didesethyl Chloroquine-d4
For researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of chloroquine, the accurate quantification of its metabolites is paramount. Didesethyl Chloroquine, a secondary metabolite, and its deuterated internal standard, Didesethyl Chloroquine-d4, are key analytes in such investigations. The choice of analytical methodology significantly impacts the sensitivity, selectivity, and overall reliability of the results. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound.
Quantitative Performance: A Head-to-Head Comparison
The performance of an analytical method is best assessed through key validation parameters. The following table summarizes the typical quantitative performance of HPLC-UV and LC-MS/MS for the analysis of chloroquine metabolites, providing a clear comparison for researchers to determine the most suitable method for their specific needs.
| Parameter | HPLC-UV | LC-MS/MS |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL (for Desethylchloroquine in whole blood)[1][2] | 0.5 ng/mL (for Bisdesethylchloroquine in human plasma)[3] |
| Linearity Range | 10 - 5000 ng/mL (for Chloroquine and Desethylchloroquine) | 0.5 - 250 ng/mL (for Bisdesethylchloroquine)[3] |
| Precision (%RSD) | < 10%[1][2] | < 15%[3] |
| Accuracy (%Recovery) | 97.0% - 102% (for Chloroquine and Desethylchloroquine) | 88.7% - 90.9% (for Bisdesethylchloroquine)[3] |
| Selectivity | Lower; susceptible to interference from matrix components and structurally similar compounds. | Higher; mass-based detection provides excellent specificity. |
| Sensitivity | Lower | Higher |
| Run Time | Typically longer (e.g., ~6.4 min for Desethylchloroquine)[1][2] | Can be faster (e.g., ~3.5 min total run time)[3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for both HPLC-UV and LC-MS/MS analysis of chloroquine and its metabolites.
HPLC-UV Method for Desethylchloroquine (as a proxy for Didesethyl Chloroquine)
This method is adapted from a validated assay for the determination of chloroquine and desethylchloroquine in whole blood.[1][2]
-
Sample Preparation:
-
Chromatographic Conditions:
LC-MS/MS Method for Didesethyl Chloroquine
This protocol is based on a validated method for the simultaneous quantification of hydroxychloroquine and its metabolites, including bisdesethylchloroquine (analogous to didesethylchloroquine), in human plasma.[3]
-
Sample Preparation:
-
To a 20 µL plasma sample, add a deuterated internal standard, such as this compound.
-
Perform solid-phase extraction (SPE) for sample clean-up and concentration.[3]
-
Elute the analytes and evaporate the solvent.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., PFP column, 2.0 × 50 mm, 3 µm).[3]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile/methanol).
-
Flow Rate: A typical flow rate for LC-MS/MS would be in the range of 0.2-0.6 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.[3]
-
Detection: Multiple Reaction Monitoring (MRM).[3]
-
MRM Transition for Didesethyl Chloroquine: A specific precursor ion to product ion transition would be monitored (e.g., for bisdesethylchloroquine m/z 264.1 → 179.1).[3]
-
MRM Transition for this compound: A corresponding transition for the deuterated internal standard would be monitored (e.g., for bisdesethylchloroquine-d4 m/z 270.1 → 181.1).[4]
-
Visualizing the Analytical Workflows
To better illustrate the procedural differences between the two methods, the following diagrams outline the experimental workflows.
References
- 1. HPLC with ultraviolet detection for the determination of chloroquine and desethylchloroquine in whole blood and finger-prick capillary blood dried on filter paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Didesethyl Chloroquine-d4
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Didesethyl Chloroquine-d4, a deuterated analog of a chloroquine metabolite. Adherence to these procedures is critical for protecting both laboratory personnel and the environment.
Hazard Profile and Safety Precautions
This compound, like its parent compounds, should be handled with care. Safety data sheets for structurally similar compounds indicate that it may be harmful if swallowed.[1] Furthermore, related compounds are known to be very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing release into the environment is a primary concern.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Body Protection: Impervious clothing, such as a lab coat.[1]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the substance in powdered form to avoid dust and aerosol formation.[1]
Disposal Protocol: A Step-by-Step Approach
The cardinal rule for the disposal of this compound is to treat it as hazardous chemical waste. It must not be disposed of down the drain or in regular trash.
-
Segregation and Collection:
-
All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and cleaning materials, must be collected in a designated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name: "this compound".
-
-
Storage:
-
Store the sealed hazardous waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Approved Waste Disposal:
-
The final and most critical step is to dispose of the contents and the container through an approved waste disposal plant.[1][2]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and licensed contractors to handle such materials in compliance with local, regional, and national regulations.
-
Quantitative Data Summary
| Parameter | Value | Reference Compound |
| Acute Oral Toxicity (LD50) | 500 mg/kg [Mouse] | Chloroquine phosphate |
| 623 mg/kg [Rat] | Chloroquine phosphate | |
| Physical State | Solid (crystalline powder) | Chloroquine phosphate |
| Melting Point | 194°C - 213°C (381.2°F - 415.4°F) | Chloroquine phosphate |
This data is for Chloroquine phosphate and should be used as a conservative estimate for the potential hazards of this compound.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory requirements are met, minimizing risk to personnel and the environment.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
